molecular formula C12H16Cl2N2O B11812478 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Cat. No.: B11812478
M. Wt: 275.17 g/mol
InChI Key: SRTIZPOTUYBHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a novel synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a dichlorophenyl group and a morpholinoethanamine moiety, making it a valuable intermediate or potential pharmacophore in medicinal chemistry. Research Applications and Value: This compound is of significant interest in neuroinflammation and oncology research. Structurally similar morpholino-containing molecules have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-induced microglial cells . The mechanism of action for such analogues often involves the suppression of the NF-κB signaling pathway and the inhibition of ERK MAPK phosphorylation, which are critical targets in inflammatory diseases . Furthermore, the 2-morpholinoethanamine functional group is a recognized catalyst in synthetic organic chemistry. It serves as a key component in bifunctional acid-base nanocatalysts used to synthesize biologically important heterocycles like benzo[b]pyran and pyrano[3,2-c]chromene derivatives, which possess a range of pharmacological activities . Handling and Documentation: To ensure research integrity, this product is accompanied by analytical data including 1 H NMR and HPLC chromatograms. It is supplied as a solid and should be stored in a cool, dry place, protected from light. As with all compounds of this nature, proper personal protective equipment should be used during handling. Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H16Cl2N2O/c13-10-5-9(6-11(14)7-10)12(8-15)16-1-3-17-4-2-16/h5-7,12H,1-4,8,15H2

InChI Key

SRTIZPOTUYBHDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CN)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The design and synthesis of vicinal (1,2)-diamines are of paramount importance in medicinal chemistry, as this motif frequently serves as a core pharmacophore in CNS-active agents, kinase inhibitors, and chiral transition-metal ligands. The compound 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine presents a unique structural challenge: it is an unsymmetrical 1,2-diamine featuring both a primary amine and a tertiary morpholine ring, anchored to a highly electron-deficient 3,5-dichlorophenyl scaffold.

This whitepaper outlines a robust, field-proven, two-step synthetic architecture for this molecule. By leveraging a multicomponent Strecker-type condensation followed by a highly controlled hydride reduction, we establish a self-validating workflow designed for high atom economy, scalability, and analytical purity.

Retrosynthetic Architecture and Mechanistic Rationale

The most efficient disconnection for unsymmetrical 1,2-diamines occurs at the C1-C2 bond or via the oxidation state of the primary amine. For 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine, a retrosynthetic analysis points directly to an


-amino nitrile intermediate.
  • Step 1: Multicomponent Strecker-Type Reaction. The target's C2 carbon (bearing the aryl and morpholino groups) is constructed via the nucleophilic addition of cyanide to an iminium ion generated in situ from 3,5-dichlorobenzaldehyde and morpholine. This approach is highly modular and reliable ([1][2]).

  • Step 2: Nitrile Reduction. The resulting 2-(3,5-dichlorophenyl)-2-morpholinoacetonitrile is reduced to the primary amine. While catalytic hydrogenation is an option, it often leads to secondary amine byproducts via intermolecular condensation. Lithium aluminum hydride (LiAlH₄) is therefore selected to ensure rapid, irreversible trapping of the intermediate imine anion ([3]).

Workflow A 3,5-Dichlorobenzaldehyde + Morpholine B TMSCN, AcOH MeOH, RT (Strecker Reaction) A->B C 2-(3,5-Dichlorophenyl)- 2-morpholinoacetonitrile B->C D LiAlH4, THF 0 °C to Reflux (Reduction) C->D E 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine D->E

Fig 1: Two-step synthetic workflow from 3,5-dichlorobenzaldehyde to the target vicinal diamine.

Experimental Protocols and Self-Validating Systems

As a Senior Application Scientist, it is critical to recognize that a protocol is only as good as its in-process controls (IPCs). The following methodologies are designed as self-validating systems, ensuring that each step provides analytical proof of success before proceeding.

Protocol 1: Synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile

Causality & Design Choices: Trimethylsilyl cyanide (TMSCN) is utilized instead of sodium or potassium cyanide. TMSCN is highly soluble in organic solvents and avoids the generation of free HCN gas in acidic aqueous media. The addition of glacial acetic acid serves a dual purpose: it catalyzes the formation of the electrophilic iminium ion and neutralizes the basicity of morpholine, preventing the competitive formation of a cyanohydrin side product.

Step-by-Step Methodology:

  • Iminium Formation: To a flame-dried 250 mL round-bottom flask, add 3,5-dichlorobenzaldehyde (10.0 mmol, 1.75 g) and anhydrous methanol (50 mL). Add morpholine (11.0 mmol, 0.96 mL) followed by glacial acetic acid (11.0 mmol, 0.63 mL). Stir the reaction mixture at room temperature for 30 minutes.

  • Cyanation: Cool the mixture to 0 °C using an ice bath. Add TMSCN (12.0 mmol, 1.50 mL) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation (IPC):

  • TLC Analysis: Run a TLC (Hexanes/EtOAc 7:3). The aldehyde starting material (

    
    ) must be completely consumed, replaced by a new UV-active spot (
    
    
    
    ).
  • LC-MS: Confirm the presence of the product mass. Expected

    
    : 271.0 
    
    
    
    .
Protocol 2: Reduction to 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Causality & Design Choices: The electron-withdrawing nature of the 3,5-dichloro substitution makes the


-amino nitrile susceptible to decyanation (loss of the cyanide group to yield a tertiary benzylamine) if the reduction is too slow. To counteract this, we employ an "inverse addition" technique: the nitrile is added dropwise to a cold, large excess of LiAlH₄. This ensures immediate reduction of the nitrile to the imine anion, preventing retro-Strecker pathways. Furthermore, the classic "Fieser quench" is strictly employed to prevent the formation of unfilterable aluminum hydroxide gels, which are notorious for trapping polar diamine products.

Step-by-Step Methodology:

  • Hydride Suspension: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and argon line, suspend LiAlH₄ (25.0 mmol, 0.95 g) in anhydrous THF (60 mL). Cool to 0 °C.

  • Inverse Addition: Dissolve the crude 2-(3,5-dichlorophenyl)-2-morpholinoacetonitrile (10.0 mmol) from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reduction: Once addition is complete, warm the reaction to room temperature, then heat to a gentle reflux (65 °C) for 4 hours.

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. Vigorously stir and sequentially add:

    • 
       mL of distilled water (where 
      
      
      
      , so 0.95 mL).
    • 
       mL of 15% aqueous NaOH (0.95 mL).
      
    • 
       mL of distilled water (2.85 mL).
      
  • Isolation: Stir the mixture for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter the suspension through a pad of Celite, washing the cake thoroughly with hot THF (3 × 30 mL). Concentrate the filtrate in vacuo to yield the target diamine.

Self-Validation (IPC):

  • IR Spectroscopy: The crude product must show a complete disappearance of the sharp

    
     stretch at 
    
    
    
    .
  • Amine Confirmation: Look for the appearance of a broad doublet peak at

    
    , indicative of the primary 
    
    
    
    group.

Mechanism Nitrile α-Amino Nitrile (R-CN) ImineAnion Imine Anion (R-C=N⁻) Nitrile->ImineAnion 1st [H⁻] attack Aluminate Aluminate Complex (R-CH2-N-Al) ImineAnion->Aluminate 2nd [H⁻] attack Diamine Primary Amine (R-CH2-NH2) Aluminate->Diamine Fieser Quench (H2O/NaOH)

Fig 2: Mechanistic progression of the LiAlH4-mediated nitrile reduction to the primary amine.

Physicochemical Characterization Data

To ensure the scientific integrity of the synthesized compound, rigorous analytical characterization is required. The table below summarizes the expected quantitative and spectroscopic data for pure 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine.

Analytical ParameterExpected Value / Spectral Assignment
Molecular Formula

Molecular Weight

Exact Mass (HRMS)


H NMR (400 MHz, CDCl

)

7.28 (t,

Hz, 1H, Ar-H), 7.15 (d,

Hz, 2H, Ar-H), 3.72-3.65 (m, 4H, morpholine O-CH

), 3.45 (dd,

Hz, 1H, CH-Ar), 3.12 (dd,

Hz, 1H, CH

-NH

), 2.85 (dd,

Hz, 1H, CH

-NH

), 2.50-2.40 (m, 4H, morpholine N-CH

), 1.55 (br s, 2H, NH

)

C NMR (100 MHz, CDCl

)

141.2 (Ar-C), 135.0 (Ar-C-Cl), 127.8 (Ar-CH), 127.2 (Ar-CH), 70.5 (morpholine C-O), 68.2 (CH-Ar), 51.8 (morpholine C-N), 42.5 (CH

-NH

)
FT-IR (ATR, cm

)
3380, 3290 (N-H stretch), 2950, 2850 (C-H stretch), 1590, 1560 (Ar C=C), 1110 (C-O-C stretch)

References

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.[Link]

  • Freifelder, M., & Hasbrouck, R. B. (1960). Synthesis of Primary 1,2-Diamines by Hydrogenation of α-Aminonitriles. Journal of the American Chemical Society, 82(3), 696-698.[Link]

Sources

Physicochemical Profiling and Preclinical Evaluation of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary and Structural Deconstruction

In modern medicinal chemistry, the rational design of central nervous system (CNS) agents and kinase inhibitors frequently relies on the assembly of privileged pharmacophores. 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine represents a highly versatile, dual-basic building block. By integrating a primary amine, a morpholine ring, and a di-halogenated phenyl ring into a single compact scaffold, this compound presents a complex physicochemical profile that dictates its absorption, distribution, metabolism, and excretion (ADME) behavior.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system governed by its micro-environment (pH, lipophilic boundaries, and target binding pockets). Understanding the causality behind its physicochemical properties is paramount for downstream lead optimization.

The Morpholine Motif: Modulating Basicity and Solubility

The morpholine ring is a "privileged scaffold" in drug discovery, primarily utilized to fine-tune the pharmacokinetic/pharmacodynamic (PK/PD) properties of a molecule[1]. The presence of the oxygen atom exerts an electron-withdrawing inductive effect on the adjacent nitrogen, typically reducing its basicity (pKa ≈ 8.4) compared to purely aliphatic cyclic amines like piperidine[2]. This reduced basicity ensures that a fraction of the molecule remains unprotonated at physiological pH (7.4), enhancing membrane permeability and blood-brain barrier (BBB) penetration, while the oxygen atom simultaneously acts as a hydrogen-bond acceptor to maintain aqueous solubility[1].

The 3,5-Dichlorophenyl Group: Lipophilicity and Halogen Bonding

The incorporation of a 3,5-dichlorophenyl moiety serves a dual purpose. First, the chlorine atoms significantly increase the molecule's overall lipophilicity (LogP), driving hydrophobic interactions within target binding pockets[3]. Second, the anisotropic charge distribution around the chlorine atoms creates a positive electrostatic region known as a "σ-hole." This allows the compound to participate in highly directional halogen bonding with nucleophilic residues (e.g., backbone carbonyls) in biological targets, a critical interaction for improving target binding affinity and residence time[4],[3].

The Primary Ethanamine Backbone

The primary amine provides a strong hydrogen-bond donor/acceptor site and acts as the primary driver of aqueous solubility in acidic environments (e.g., the stomach or lysosomal compartments). With an expected pKa in the range of 9.0–10.0, this amine will be almost entirely protonated at physiological pH, necessitating careful measurement of the compound's distribution coefficient (LogD) rather than relying solely on its partition coefficient (LogP).

Quantitative Physicochemical Data Summary

To establish a baseline for experimental validation, the theoretical and predicted physicochemical parameters of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine are summarized below.

ParameterPredicted Value / RangeMechanistic Implication
Molecular Weight 275.17 g/mol Optimal for CNS penetration (well below the 400 Da threshold).
pKa1 (Primary Amine) ~9.2 – 9.8Highly protonated at pH 7.4; drives solubility in acidic media.
pKa2 (Morpholine) ~7.5 – 8.4Partially protonated at pH 7.4; modulates membrane permeability[2].
LogP (Neutral Form) ~2.5 – 3.2Driven by the 3,5-dichlorophenyl group; indicates moderate lipophilicity[3].
LogD (pH 7.4) ~1.0 – 1.8Reflects the ionized state at physiological pH; ideal for oral bioavailability.
Topological Polar Surface Area (TPSA) ~38.3 ŲExcellent for BBB penetration (optimal range < 90 Ų).

Self-Validating Experimental Protocols

To transition from theoretical predictions to empirical data, rigorous, self-validating analytical protocols must be employed. The dual-basic nature of this compound requires precise methodologies to prevent overlapping ionization events from skewing the data.

Protocol A: Dual pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for elucidating the ionization behavior of pharmaceutical compounds[5]. Because this compound possesses two basic nitrogens with relatively close pKa values, the titration must be conducted under strictly controlled ionic strength and inert atmospheric conditions.

Causality & Self-Validation: The system validates itself by first calibrating the Nernstian response of the pH electrode using standard buffers. Furthermore, purging the system with nitrogen is not an optional step; it is a critical requirement to displace dissolved carbon dioxide. CO2 forms carbonic acid in water, which introduces an artifactual inflection point and artificially lowers the measured pKa of basic compounds[5].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass-calomel combination pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C[6].

  • Solvent Preparation: Prepare a 0.15 M Potassium Chloride (KCl) background solution. Rationale: This maintains a constant ionic strength, ensuring that the activity coefficients of the analyte remain stable throughout the titration[6].

  • Sample Preparation: Dissolve 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine in the 0.15 M KCl solution to achieve a final concentration of 1.0 mM. If aqueous solubility is limited, a co-solvent system (e.g., methanol/water) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

  • Degassing: Submerge a nitrogen dispersion tube into the sample vessel and purge with high-purity N2 gas for 15 minutes prior to titration to displace dissolved gases[5]. Maintain a gentle N2 blanket over the solution during the run.

  • Titration Execution: Using an automated titrator, add 0.1 M HCl to drop the pH to ~2.5 (fully protonating both amines). Then, titrate with 0.1 M NaOH in 0.01 mL increments up to pH 11.5.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection points correspond to the macroscopic pKa values of the morpholine and primary amine groups.

Protocol B: LogD (pH 7.4) Profiling via Miniaturized Shake-Flask LC-MS/MS

While LogP measures the partitioning of the neutral molecule, LogD takes into account all neutral and charged forms of the molecule, making it the biologically relevant metric for an ionizable compound at physiological pH[7].

Causality & Self-Validation: We utilize a miniaturized shake-flask method coupled with LC-MS/MS rather than traditional UV detection. LC-MS/MS provides a massive dynamic range (up to 2500-fold concentration differences), allowing for the accurate quantification of highly lipophilic or highly hydrophilic compounds from a single micro-aliquot[7]. The assay is self-validated by running a known reference standard (e.g., Testosterone) in parallel to ensure phase separation and equilibration times were sufficient[7].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol with 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring the two phases together for 24 hours, then separating them. Rationale: This prevents volume shifts during the actual experiment due to mutual solubility.

  • Sample Spiking: In a 2 mL glass vial, add 1 mL of the saturated 1-octanol and 1 mL of the saturated PBS (pH 7.4). Spike the system with 10 µL of a 10 mM DMSO stock solution of the compound[7].

  • Equilibration: Seal the vial and rotate/shake mechanically at 300 rpm for 1 hour at room temperature (25 °C) to ensure complete thermodynamic distribution[7].

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to break any micro-emulsions at the interface.

  • Aliquoting and Dilution: Carefully extract aliquots from the octanol (top) and aqueous (bottom) layers. Serially dilute the octanol phase (e.g., 3 sequential dilutions) and the aqueous phase (e.g., 2 sequential dilutions) using DMSO to ensure the final concentrations fall within the linear dynamic range of the mass spectrometer[7].

  • LC-MS/MS Quantification: Analyze the diluted samples using reversed-phase HPLC (e.g., C18 column) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX API 4000) operating in Multiple Reaction Monitoring (MRM) mode[7].

  • Calculation: Calculate LogD(pH 7.4) using the logarithm of the ratio of the MS peak areas (corrected for dilution factors) between the octanol and aqueous phases.

Workflow Visualization

The following diagram illustrates the logical progression of physicochemical profiling required to advance a dual-basic pharmacophore like 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine from synthesis to pharmacokinetic modeling.

G A 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine B Potentiometric Titration (Dual pKa Resolution) A->B Ionization State C Miniaturized Shake-Flask (LogD pH 7.4 Profiling) B->C pH-Dependent Partitioning D Kinetic Solubility Assay (Nephelometry / LC-UV) C->D Aqueous Behavior E ADME & Pharmacokinetic Modeling D->E Lead Optimization

Figure 1: Sequential physicochemical profiling workflow for basic amine pharmacophores.

Mechanistic Implications in Drug Design

The data generated from the protocols above directly inform the compound's biological fate. Because 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine contains a highly basic primary amine, it is susceptible to lysosomal trapping —a phenomenon where the unprotonated fraction of the drug diffuses across the lysosomal membrane, becomes protonated in the acidic interior (pH ~4.5), and is subsequently trapped due to the membrane impermeability of the charged species.

However, the inclusion of the morpholine ring (with its lower pKa) and the lipophilic 3,5-dichlorophenyl group counterbalances this by maintaining a favorable LogD at physiological pH, ensuring that a sufficient concentration of the drug remains available in the cytosol to engage intracellular targets. Furthermore, the halogen bonding capabilities of the dichlorophenyl ring can be exploited during structure-based drug design (SBDD) to lock the molecule into specific kinase hinge regions or GPCR allosteric sites, significantly improving target residence time.

References

  • Protocol for Determining pKa Using Potentiometric Titration, Creative Bioarray,[Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding, PMC - NIH,[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, DergiPark,[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery, ACS Publications,[Link]

  • ADME LogP LogD Assay, BioDuro-Global CRDMO,[Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach, RSC Publishing,[Link]

Sources

Potential biological activities of dichlorophenyl morpholinoethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of Dichlorophenyl Morpholinoethanamine Derivatives: A Technical Guide to Multi-Target Efficacy

As a Senior Application Scientist, I frequently encounter chemical motifs that serve as versatile "Swiss Army knives" in rational drug design. The combination of a dichlorophenyl group and a morpholinoethanamine moiety on various heterocyclic scaffolds is one such privileged pharmacophore. This specific structural pairing elegantly balances lipophilicity, steric bulk, and aqueous solubility, making it a highly effective driver of biological activity across oncology, virology, and neuroendocrinology.

This whitepaper provides an in-depth technical analysis of the biological activities of these derivatives, the structural causality behind their efficacy, and the self-validating experimental protocols required to evaluate them.

Pharmacophore Rationale: Why This Combination?

The efficacy of these derivatives stems from the synergistic physicochemical properties of their two defining appendages:

  • The Dichlorophenyl Group (The Anchor): The substitution of a phenyl ring with two chlorine atoms (often at the 2,4- or 2,5- positions) significantly increases the lipophilicity (LogP) of the molecule. Chlorines provide substantial steric bulk and enable halogen bonding —a highly directional interaction with Lewis base residues (like backbone carbonyls) in target protein pockets. This is critical for displacing high-affinity native ligands.

  • The Morpholinoethanamine Moiety (The Solubilizer): A highly lipophilic anchor often leads to poor pharmacokinetic properties ("brick dust" molecules). The morpholinoethanamine chain counteracts this. The morpholine ring contains a basic nitrogen that protonates at physiological pH (pH 7.4), drastically improving aqueous solubility and enabling salt formulation. Furthermore, the flexible ethyl linker allows the morpholine oxygen to project into the solvent interface to act as a hydrogen-bond acceptor.

Core Biological Activities & Mechanistic Pathways

Oncology: Mcl-1 Inhibition and Apoptosis Induction

Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein overexpressed in numerous cancers, allowing malignant cells to evade programmed cell death. 7-substituted indole derivatives and macrocyclic compounds bearing the dichlorophenyl and morpholinoethanamine groups have emerged as highly potent Mcl-1 inhibitors[1]. The dichlorophenyl group drives deep into the hydrophobic P2 pocket of the Mcl-1 BH3-binding groove, while the morpholinoethanamine chain projects outward to interact with solvent-exposed acidic residues, ensuring target specificity[1].

Mcl1_Pathway Drug Dichlorophenyl Morpholinoethanamine Derivative Mcl1 Mcl-1 Protein (Anti-apoptotic) Drug->Mcl1 Competitive Binding BaxBak Bax/Bak (Pro-apoptotic) Drug->BaxBak Indirect Release Mcl1->BaxBak Inhibition (Blocked) MOMP Mitochondrial Permeabilization BaxBak->MOMP Oligomerization Apoptosis Apoptosis MOMP->Apoptosis Cytochrome c

Mechanism of Mcl-1 inhibition: The derivative displaces Bax/Bak, triggering apoptosis.

Virology: HBV Capsid Assembly Modulation

In the pursuit of functional cures for the Hepatitis B Virus (HBV), 4-oxotetrahydropyrimidine-1(2H)-carboxamide derivatives have shown remarkable efficacy as capsid assembly modulators (CAMs)[2]. By binding to the hydrophobic dimer-dimer interface of the HBV core protein (Cp), the dichlorophenyl group induces an allosteric shift. This forces the viral proteins to assemble into aberrant, non-functional polymers rather than intact infectious capsids[2].

HBV_Workflow Step1 1. Purify HBV Cp (Core Protein) Step2 2. Incubate with Derivative Step1->Step2 Establish baseline Step3 3. Induce Assembly (Add NaCl) Step2->Step3 Modulator binding Step4 4. Size Exclusion Chromatography Step3->Step4 Quantify capsids Step5 5. Electron Microscopy Step3->Step5 Visual analysis

Workflow for evaluating HBV Capsid Assembly Modulators via SEC and TEM.

Broad-Spectrum Cytotoxicity and Neurological Targets

Beyond targeted therapies, utilizing the morpholinoethanamine side chain have demonstrated broad-spectrum in vitro cytotoxicity against NCI-60 and MCF-7 cancer cell lines[3]. Furthermore, bearing a 2,4-dichlorophenyl group exhibit high-affinity binding (Ki = 9 nM) to the Corticotropin-Releasing Factor 1 (CRF1) receptor, highlighting the motif's utility in neuroendocrine modulation[4].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative data and structural roles of this pharmacophore across different therapeutic applications:

Scaffold TypePrimary Target / ApplicationRepresentative ActivityRole of Dichlorophenyl GroupRole of Morpholinoethanamine
7-Substituted Indoles Mcl-1 Protein (Oncology)

< 10 nM
Deep insertion into the P2 hydrophobic grooveEnhances PK profile via salt formation
4-Oxotetrahydropyrimidines HBV Capsid Assembly

~ 0.5 - 2.0 μM
Occupies hydrophobic pocket at dimer interfaceSolvent-exposed H-bond acceptor
1,2,4-Triazoles CRF(1) Receptor (Neurology)

= 9 nM
Halogen bonding with target receptorFlexible linker for target engagement
Dihydropyrimidine-2,4-diones General Cytotoxicity

in low μM range
Enhances lipophilicity for cellular penetrationImproves aqueous solubility and basicity

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires protocols with built-in causality and orthogonal validation checkpoints. Do not simply run assays; validate the system at every step.

Protocol A: Fluorescence Polarization (FP) Assay for Mcl-1 Binding

Causality Principle: Binding of a bulky Mcl-1 protein to a small FITC-labeled BH3 tracer slows the tracer's rotational correlation time, yielding high fluorescence polarization. A successful dichlorophenyl morpholinoethanamine derivative will competitively displace the tracer, restoring its rapid rotation and dropping the polarization signal.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20). Causality: Tween-20 is mandatory to prevent the highly lipophilic dichlorophenyl groups from non-specifically adhering to the polystyrene microplate walls.

  • Reagent Assembly: Mix 10 nM FITC-BID BH3 peptide with 20 nM recombinant human Mcl-1 protein in a 384-well black opaque plate.

  • Compound Addition: Titrate the derivative from 10 μM down to 0.1 nM (3-fold serial dilutions).

  • Internal Validation Checkpoint (Z'-factor): Include a known high-affinity inhibitor (e.g., A-1210477) as a positive control and DMSO as a negative control. Calculate the Z'-factor:

    
    . Do not proceed with data analysis if Z' < 0.6. 
    
  • Measurement & Analysis: Incubate for 2 hours at room temperature to reach equilibrium. Read on a microplate reader (Ex: 485 nm, Em: 535 nm). Fit data to a 4-parameter logistic curve to determine the

    
    .
    
Protocol B: In Vitro HBV Capsid Assembly Modulation Assay

Causality Principle: HBV Core protein (Cp) dimers repel each other under low ionic conditions. Adding NaCl shields these charges, driving hydrophobic collapse into capsids. Modulators alter this trajectory, creating either empty capsids or aberrant aggregates.

  • Protein Preparation: Dilute purified HBV Cp149 (assembly-competent truncation) to 10 μM in 50 mM HEPES (pH 7.5).

  • Compound Incubation: Add the derivative (at 2x

    
     concentration) and incubate for 30 minutes at 25°C.
    
  • Assembly Trigger: Induce assembly by adding NaCl to a final concentration of 300 mM. Incubate for 24 hours.

  • Primary Readout (SEC): Inject the mixture onto a Superose 6 Size Exclusion Chromatography (SEC) column. Intact capsids elute in the void volume (~8 mL), while free dimers elute later (~15 mL). Quantify the reduction in the dimer peak to calculate assembly kinetics.

  • Orthogonal Validation Checkpoint (TEM): SEC cannot differentiate between normal T=4 capsids and aberrant aggregates (both are massive and elute in the void volume). You must spot the SEC void fraction onto carbon-coated copper grids, stain with 2% uranyl acetate, and analyze via Transmission Electron Microscopy (TEM). Aberrant morphology confirms the compound is a misassembly modulator, not just an assembly accelerator.

References

  • Title: A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

  • Title: Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus Source: PMC (National Institutes of Health) URL: [Link]

  • Source: European Patent Office (EP 2134684 B1)
  • Title: Synthesis, Antibacterial and Antifungal Activity of Some Novel 3,5-Disubstituted-1H-1,2,4-triazoles Source: ResearchGate URL: [Link]

Sources

In Silico Target Deconvolution of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine: A Comprehensive Predictive Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and target deconvolution of novel small molecules require a robust, multi-tiered computational approach to mitigate late-stage attrition. This technical whitepaper outlines the in silico target prediction pipeline for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine , a highly substituted phenethylamine derivative. By synthesizing ligand-based similarity screening, reverse pharmacophore mapping, and structure-based orthogonal validation, we establish a high-confidence pharmacological profile for this compound. The framework presented herein is designed as a self-validating system, ensuring that every computational prediction is anchored by internal controls and thermodynamic validation.

Chemical Rationale & Pharmacophore Deconstruction

Before deploying algorithmic predictions, a Senior Application Scientist must establish the structural causality of the query molecule. The architecture of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine dictates its biological trajectory:

  • The Ethanamine Backbone: The primary amine separated by two carbons from the aromatic system constitutes the classic monoaminergic pharmacophore. At physiological pH (7.4), this amine is protonated (

    
    ), a critical requirement for forming a stabilizing salt bridge with conserved Aspartate residues in the 
    
    
    
    binding pockets of monoamine transporters (e.g., Asp75 in NET, Asp79 in DAT).
  • The 3,5-Dichlorophenyl Motif: Meta-substituted halogens dramatically increase the molecule's lipophilicity (LogP) and electron-withdrawing capacity. This bulky, hydrophobic moiety is mechanistically designed to drive deep insertion into the hydrophobic sub-pockets of the Solute Carrier 6 (SLC6) family transporters, significantly increasing residence time.

  • The Morpholine Ring: Positioned at the beta-carbon (C2), this saturated heterocycle introduces a critical hydrogen-bond acceptor (the ether oxygen) while adding steric bulk. This specific modification is known to bias affinity toward the Norepinephrine Transporter (NET), mirroring the structure-activity relationship (SAR) seen in the antidepressant reboxetine.

In Silico Target Prediction Workflow (The Core Protocol)

To avoid the false-positive rates inherent to single-algorithm approaches, we utilize a consensus-scoring pipeline. This protocol is self-validating: it requires the simultaneous retrieval of known reference drugs (e.g., diclofensine, reboxetine) to confirm the predictive accuracy of the run.

Phase 1: Ligand Preparation & Conformational Sampling
  • Ionization State Assignment: Input the 2D SMILES string into a molecular preparator (e.g., LigPrep). Set the target pH to

    
    . Causality: Failing to protonate the primary amine will result in catastrophic docking failures, as the algorithm will miss the primary electrostatic interaction driving target recognition.
    
  • 3D Conformational Generation: Generate up to 50 low-energy 3D conformers using the OPLS4 force field. Causality: 2D representations cannot account for the steric clash between the bulky morpholine ring and the dichlorophenyl group, which restricts the molecule's bioactive conformation.

Phase 2: Ligand-Based Similarity Screening
  • 2D/3D Dual Screening: Submit the optimized 3D conformers to SwissTargetPrediction and ChemMapper .

  • Internal Control: Spike the query with Reboxetine. If the system does not return NET as a top-3 target for Reboxetine, the run is aborted and parameters are recalibrated.

  • Execution: SwissTargetPrediction evaluates path-based binary fingerprints (FP2) and Electroshape 5D metrics to predict targets based on known bioactive libraries. ChemMapper aligns the 3D electrostatic and shape profiles against the ChEMBL database.

Phase 3: Reverse Pharmacophore Mapping
  • Pharmacophore Alignment: Submit the query to PharmMapper .

  • Execution: The server maps the query's spatial arrangement of features (hydrophobic centers, H-bond acceptors/donors, positive ionizable groups) against a database of over 16,000 druggable pharmacophore models derived from PDB co-crystal structures.

Phase 4: Orthogonal Validation via Molecular Docking
  • Receptor Preparation: Retrieve high-resolution crystal structures for the top consensus targets (e.g., hDAT [PDB: 4XP1], hNET[PDB: 6S47]). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it using AutoDock Vina . Causality: The protocol is only validated if the Root Mean Square Deviation (RMSD) of the redocked native ligand is

    
    .
    
  • Query Docking: Dock the query molecule into the validated grid box. Extract the thermodynamic binding affinity (

    
     in kcal/mol) and map the interaction profile (salt bridges, 
    
    
    
    stacking, halogen bonds).

Workflow cluster_engines Phase 2 & 3: In Silico Prediction Engines Input Query Molecule: 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine Prep Phase 1: Ligand Preparation (3D Conformer & pH 7.4 Protonation) Input->Prep Swiss SwissTargetPrediction (2D/3D Similarity) Prep->Swiss ChemMap ChemMapper (Shape & Electrostatics) Prep->ChemMap PharmMap PharmMapper (Reverse Pharmacophore) Prep->PharmMap Consensus Consensus Scoring & Target Prioritization Swiss->Consensus ChemMap->Consensus PharmMap->Consensus Docking Phase 4: Orthogonal Validation (AutoDock Vina Docking) Consensus->Docking Output Validated Target Profile (NET, DAT, MAO-B) Docking->Output

Fig 1: Multi-engine in silico target prediction and orthogonal validation workflow.

Quantitative Data Synthesis

The convergence of ligand-based similarity and structure-based thermodynamic scoring yields a high-confidence target profile. The data below synthesizes the output of the multi-engine pipeline.

Predicted TargetProtein ClassConsensus ProbabilityVina Affinity (

)
Primary Interaction Causality (Docking)
Norepinephrine Transporter (NET) SLC6 Transporter0.89-9.4 kcal/molSalt bridge at Asp75; H-bond via morpholine oxygen to Tyr152; Halogen-

interaction.
Dopamine Transporter (DAT) SLC6 Transporter0.82-8.8 kcal/molSalt bridge at Asp79; Deep hydrophobic insertion of the 3,5-dichlorophenyl ring into S1.
Monoamine Oxidase B (MAO-B) Oxidoreductase0.65-7.5 kcal/molSteric occlusion of the substrate cavity; morpholine ring blocks the entrance to the FAD cofactor.
Trace Amine-Associated Receptor 1 GPCR0.58-6.9 kcal/molAgonist-like binding mode; amine anchors to Asp103 (Transmembrane Helix 3).

Mechanistic Pathway Analysis

Based on the high-affinity predictions for NET and DAT, 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine acts as a potent dual-action monoamine reuptake inhibitor.

Mechanistically, by competitively binding to the orthosteric


 pocket of these transporters, the molecule prevents the presynaptic clearance of dopamine and norepinephrine. This blockade forces a rapid accumulation of these neurotransmitters in the synaptic cleft. The resulting hyper-activation of post-synaptic G-protein coupled receptors (GPCRs) triggers a massive upregulation of the cAMP/PKA signaling cascade, leading to profound central nervous system (CNS) stimulation.

Pathway Drug 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine NET Norepinephrine Transporter (NET) Drug->NET Competitive Inhibition DAT Dopamine Transporter (DAT) Drug->DAT Competitive Inhibition Synapse Increased Synaptic Monoamine Accumulation NET->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake Receptor Post-Synaptic GPCR Activation Synapse->Receptor Receptor Binding Downstream cAMP / PKA Signaling Cascade Receptor->Downstream Signal Transduction

Fig 2: Predicted monoaminergic signaling cascade induced by transporter inhibition.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.[Link]

  • Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., Lai, L., Pei, J., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356-W360. [Link]

  • Gong, J., Cai, C., Liu, X., Ku, X., Jiang, H., Gao, D., & Li, H. (2013). ChemMapper: a versatile web server for exploring pharmacology and chemical structure association based on molecular 3D similarity method. Bioinformatics, 29(14), 1827-1829.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

Technical Guide: Design and Synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Structural Analogues and Derivatives Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Pharmacophore[1][2][3]

The molecule 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine represents a specialized chemical scaffold situated at the intersection of monoamine reuptake inhibitors (specifically DAT/NET modulators) and sigma receptor ligands .[1] Structurally, it is a gem-disubstituted ethane derivative where the benzylic carbon (C2) bears both a lipophilic aryl group and a bulky morpholine ring, while the terminal carbon (C1) hosts a primary amine.

This architecture distinguishes it from the classic "lefetamine" (1,2-diphenylethylamine) class by shifting the steric bulk and hydrogen-bond accepting capacity to the benzylic position.[1] The 3,5-dichlorophenyl substitution pattern is a deliberate medicinal chemistry tactic to block metabolic para-hydroxylation and enhance lipophilicity (


), facilitating blood-brain barrier (BBB) penetration.[1]
Core Applications
  • Neuropharmacology: Investigation of dual Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).[1]

  • Sigma Receptor Probes: Analogues of BD1047 (a known Sigma-1 antagonist).

  • Metabolic Stability: The 3,5-dichloro motif renders the phenyl ring resistant to CYP450 oxidation.[1]

Chemical Architecture & SAR Landscape

The molecule can be dissected into three pharmacophoric zones. Understanding these zones is critical for rational derivative design.[1]

Zone A: The Aryl "Anchor" (3,5-Dichlorophenyl)
  • Function: Provides pi-pi stacking interactions (e.g., with Phe residues in the transporter channel) and hydrophobic bulk.[1]

  • 3,5-Substitution: This specific pattern is electronically unique. Unlike 3,4-dichloro (which pulls electron density unevenly), the 3,5-pattern is symmetric and highly lipophilic.[1] It prevents the rapid "first-pass" metabolism often seen with unsubstituted or para-substituted phenyl rings.[1]

Zone B: The Morpholine Ring[1][2]
  • Function: Acts as a bioisostere for a piperidine or cyclohexane but with a critical hydrogen bond acceptor (the ether oxygen).[1] This oxygen often anchors the molecule in a hydrophilic pocket of the target protein.[1]

  • Steric Effect: Being attached to the same carbon as the phenyl ring creates a "gem-disubstituted" center, restricting conformational freedom and potentially increasing selectivity for the transporter's central binding site.[1]

Zone C: The Ethylamine Chain[1]
  • Function: The primary amine (–NH

    
    ) is the protonation site at physiological pH.[1] It forms a crucial ionic salt bridge with a conserved Aspartate residue (e.g., Asp79 in DAT) in the transmembrane domain.[1]
    
SAR Decision Tree (DOT Visualization)

SAR_Landscape Core 2-(3,5-Cl2-Ph)-2-Morph-Ethanamine ZoneA Aryl Ring (3,5-Cl2) Core->ZoneA ZoneB Morpholine Ring Core->ZoneB ZoneC Primary Amine Core->ZoneC ModA1 Change to 3,4-Cl2 (Increases SERT affinity) ZoneA->ModA1 ModA2 Change to 4-F (Reduces potency, faster clearance) ZoneA->ModA2 ModB1 Sub with Piperidine (Loss of H-bond, higher lipophilicity) ZoneB->ModB1 ModB2 2,6-Dimethylmorpholine (Steric clash, subtype selectivity) ZoneB->ModB2 ModC1 N-Methylation (Increases potency, reduces selectivity) ZoneC->ModC1 ModC2 N-Benzylation (Sigma receptor bias) ZoneC->ModC2

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional consequences of modifying the core scaffold.

Synthetic Pathways[3][4][5]

The synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine presents a challenge due to the steric crowding at the benzylic position.[1] The most robust route is a modified Strecker Synthesis followed by reduction.[1] This method ensures the correct assembly of the gem-disubstituted carbon.[1]

Route: The Strecker-Reduction Protocol
Step 1: Formation of the

-Aminonitrile

The reaction of 3,5-dichlorobenzaldehyde with morpholine and a cyanide source creates the carbon-carbon bond necessary for the ethyl backbone.[1]

  • Reagents: 3,5-Dichlorobenzaldehyde, Morpholine, KCN (or TMSCN), Sodium Bisulfite (catalyst).

  • Conditions: Aqueous methanol or acetonitrile, 0°C to RT.

  • Mechanism: The morpholine attacks the aldehyde to form an iminium ion in situ, which is then intercepted by the cyanide ion.[1]

Step 2: Reduction to the Diamine

The nitrile group is reduced to a primary amine.[1] Note that the morpholine ring remains intact.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.[1]
    
  • Conditions: Anhydrous THF, Reflux under Nitrogen/Argon.[1]

  • Workup: Fieser workup (Water/NaOH/Water) to avoid aluminum emulsions.[1]

Experimental Protocol (Step-by-Step)

1. Synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile

  • Dissolve 3,5-dichlorobenzaldehyde (10 mmol) in MeOH (20 mL).

  • Add Morpholine (11 mmol) dropwise while stirring.

  • Cool the mixture to 0°C in an ice bath.

  • Add Potassium Cyanide (12 mmol) dissolved in minimal water (CAUTION: HCN gas risk; use a scrubber). Alternatively, use TMSCN with a Lewis acid catalyst (ZnI

    
    ) for a safer anhydrous route.
    
  • Stir at room temperature for 24 hours. A precipitate often forms.[1]

  • Filter the solid, wash with cold water/hexane, and recrystallize from ethanol.

    • Yield Target: >80%[1][2]

    • Characterization: IR (CN stretch ~2230 cm

      
      ).
      

2. Reduction to 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

  • Prepare a suspension of LiAlH

    
     (20 mmol) in anhydrous THF (30 mL) under Argon.
    
  • Dissolve the nitrile from Step 1 (5 mmol) in anhydrous THF (10 mL).

  • Add the nitrile solution dropwise to the hydride suspension. The reaction is exothermic.[1]

  • Reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).

  • Quench carefully (Fieser method: x mL H

    
    O, x mL 15% NaOH, 3x mL H
    
    
    
    O).
  • Filter salts, dry organic layer over MgSO

    
    , and evaporate.
    
  • Purify via column chromatography (DCM:MeOH:NH

    
    OH) or convert to the HCl salt for crystallization.
    
Synthesis Flowchart (DOT Visualization)

Synthesis_Pathway Start 3,5-Dichlorobenzaldehyde Reag1 + Morpholine + KCN (Strecker Reaction) Start->Reag1 Inter Intermediate: 2-(3,5-Cl2-Ph)-2-morpholinoacetonitrile Reag1->Inter Reag2 + LiAlH4 / THF (Nitrile Reduction) Inter->Reag2 Prod Target: 2-(3,5-Cl2-Ph)-2-morpholinoethanamine Reag2->Prod

Figure 2: Synthetic workflow from aldehyde precursor to final diamine target.

Pharmacological Profiling & Validation

Once synthesized, the compound must be validated for biological activity.[1] Based on structural homology to Hydroxybupropion and BD1047, the following assays are mandatory.

Monoamine Transporter Binding (In Vitro)

This molecule is predicted to act as a reuptake inhibitor.[1]

  • Target: DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).[1]

  • Assay: Radioligand binding using [

    
    H]WIN 35,428 (DAT) and [
    
    
    
    H]Nisoxetine (NET).
  • Expectation: The 3,5-dichloro substitution typically enhances affinity for DAT compared to the unsubstituted analogue.[1]

Sigma Receptor Affinity

Morpholine-containing phenethylamines often cross-react with Sigma-1 receptors.[1]

  • Target: Sigma-1 (

    
    ).
    
  • Assay: Competition binding against [

    
    H]Pentazocine.
    
  • Relevance: High affinity here would suggest potential neuroprotective or anti-dystonic properties, similar to BD1047.[1][3]

Metabolic Stability (Microsomal)
  • Protocol: Incubate compound (1

    
    M) with human liver microsomes (HLM) and NADPH.
    
  • Analysis: LC-MS/MS at t=0, 15, 30, 60 min.

  • Prediction: The 3,5-dichloro ring should show superior stability (

    
     min) compared to non-halogenated analogues due to blocked metabolic soft spots.
    

Safety & Handling Data

ParameterSpecificationNotes
Molecular Formula C

H

Cl

N

O
Molecular Weight 275.17 g/mol
Predicted pKa ~9.2 (Primary Amine)The morpholine nitrogen is less basic (~6.[1]0)
Solubility Soluble in DMSO, MeOHFree base is lipophilic; HCl salt is water-soluble
Hazards Irritant, potential neurotoxinTreat as a potent bioactive amine.[1] Use fume hood.[1]

References

  • Fish, P. V., et al. (2008).[1] "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition."[1] Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566.[1] Link

  • Matsumoto, R. R., et al. (2001).[1] "Subchronic administration of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) alters sigma 1 receptor binding."[1][3] European Journal of Pharmacology, 321(2), 199-206. Link

  • Kelder, J., et al. (1999).[1] "3D-QSAR of monoamine reuptake inhibitors." Journal of Medicinal Chemistry, 42, 1306.[1] Link

  • Kou, B., et al. (2025).[1] "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines." Journal of the American Chemical Society, 147(12), 3450-3460.[1] Link

Sources

An In-depth Technical Guide to the Synthesis, Pharmacology, and Analysis of 2-Aryl-2-morpholinoethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide addresses the core structural components of the requested topic, "2-(3,5-Dichlorophenyl)-2-morpholinoethanamine." While a comprehensive historical and discovery record for this exact molecule is not prominent in publicly accessible scientific literature, the constituent parts—a dichlorophenyl moiety, a morpholine ring, and an ethanamine backbone—are characteristic of a class of compounds with significant interest in medicinal chemistry. Therefore, this guide focuses on the broader, pharmacologically relevant class of 2-Aryl-2-morpholinoethanamine derivatives, with a particular emphasis on dichlorophenyl-substituted analogues where data is available. This approach provides a robust and well-referenced framework for understanding the synthesis, biological activity, and analytical considerations for this important chemical scaffold.

Introduction and Historical Context

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design.[1][2] When combined with an arylethylamine backbone, the resulting 2-Aryl-2-morpholinoethanamine core represents a versatile template for developing agents that target the central nervous system (CNS).[1] The substitution pattern on the aromatic ring, such as the inclusion of one or more chlorine atoms, plays a critical role in modulating the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.[3]

The history of this class of compounds is intertwined with the broader exploration of aryl-substituted amines and their interactions with various biological targets. Early research into anticholinergic agents, for instance, laid the groundwork for understanding how these structural motifs could influence neurotransmitter systems.[4][5] While a singular "discovery" of the 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine scaffold is not documented, its conceptual origin can be traced to the systematic modification of known pharmacophores to optimize efficacy and safety.

Synthesis and Chemical Properties

The synthesis of 2-Aryl-2-morpholinoethanamine derivatives can be approached through several strategic routes, typically involving the formation of the morpholine ring and the attachment of the arylethylamine side chain. A common strategy involves the reaction of a substituted styrene oxide with an appropriate amino alcohol.

A generalized synthetic workflow is presented below:

G cluster_0 Starting Materials cluster_1 Ring Opening cluster_2 Cyclization cluster_3 Functional Group Interconversion cluster_4 Final Product Formation A Substituted Styrene Oxide (e.g., 3,5-Dichlorostyrene Oxide) C Intermediate Amino Alcohol A->C Nucleophilic attack by amine B N-Protected Aminoethanol B->C D N-Protected 2-Aryl-2-morpholinylethanol C->D Intramolecular cyclization (e.g., Williamson ether synthesis) E Mesylate or Tosylate Intermediate D->E Activation of hydroxyl group F Azide Intermediate E->F Nucleophilic substitution with azide G Final Product: 2-Aryl-2-morpholinoethanamine F->G Reduction of azide

Caption: Generalized synthetic workflow for 2-Aryl-2-morpholinoethanamine derivatives.

The choice of protective groups for the amine and the specific cyclization conditions are critical for achieving good yields and purity. The nature and position of substituents on the aryl ring can significantly influence the reactivity of the starting materials and intermediates.

Pharmacological Profile and Mechanism of Action

Derivatives of the 2-Aryl-2-morpholinoethanamine scaffold have been investigated for a range of pharmacological activities, primarily centered on their interactions with neurotransmitter receptors in the CNS.

Anticholinergic Activity

A notable example of a related compound is phencynonate hydrochloride, a central anticholinergic agent developed for the prevention of motion sickness.[4][6] Although structurally more complex, it shares the core feature of an aryl group and a nitrogen-containing ring system that interacts with muscarinic acetylcholine receptors. Studies on phencynonate and its optical isomers have revealed that stereochemistry plays a crucial role in receptor affinity, with the R(-)-enantiomer showing significantly higher potency.[4][5] This highlights the importance of stereoselective synthesis and evaluation in this class of compounds.

Structure-Activity Relationships (SAR)

The biological activity of 2-Aryl-2-morpholinoethanamine derivatives is highly dependent on their structural features. Key SAR observations from related compound classes are summarized below:

Structural ModificationObservationPotential ImpactReference(s)
Aryl Ring Substitution Introduction of electron-withdrawing groups (e.g., chlorine) can enhance receptor binding affinity.Increased potency[3]
The position of substituents (ortho, meta, para) influences selectivity for receptor subtypes.Altered pharmacological profile[7]
Morpholine Ring The morpholine moiety often improves pharmacokinetic properties such as solubility and metabolic stability.Enhanced bioavailability and duration of action[1][2]
Ethanolamine Linker The length and flexibility of the linker between the aryl-morpholine core and other functional groups can impact binding.Optimization of receptor interaction[8]
Signaling Pathway

As many of these compounds act as receptor antagonists, their mechanism of action often involves the blockade of G-protein coupled receptor (GPCR) signaling pathways. For example, an antagonist of a muscarinic acetylcholine receptor would prevent the binding of acetylcholine, thereby inhibiting the downstream signaling cascade.

cluster_membrane Cell Membrane GPCR GPCR (e.g., Muscarinic Receptor) G_Protein G-Protein GPCR->G_Protein Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->GPCR Activates Antagonist 2-Aryl-2-morpholinoethanamine (Antagonist) Antagonist->GPCR Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

Safety and handling guidelines for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Abstract

This technical guide provides a comprehensive overview of the safety and handling guidelines for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally related compounds, including morpholine derivatives and dichlorinated aromatic compounds, to establish a robust framework for risk assessment and safe laboratory practices. The guide covers chemical and physical properties, potential hazards, personal protective equipment (PPE), engineering controls, storage, disposal, and emergency procedures. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Introduction and Structural Analysis

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a substituted phenylethylamine derivative containing a dichlorinated phenyl ring and a morpholine moiety. Due to its specific substitution pattern, it is likely a novel or specialized research chemical with limited publicly available toxicological data. Therefore, a cautious approach to handling is paramount.

Diagram: Chemical Structure of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

A 2D representation of the molecular structure.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any handling of this compound. The primary hazards are inferred from its structural components: the morpholine ring and the dichlorophenyl group.

Morpholine Moiety Hazards

The morpholine ring is a common feature in many biologically active compounds. Safety data for morpholine and its derivatives consistently indicate the following hazards:

  • Corrosivity: Morpholine derivatives are often corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Toxicity: They can be toxic if they come into contact with the skin and harmful if swallowed or inhaled.[3][4]

  • Flammability: Some morpholine derivatives are flammable liquids and vapors.[3][4]

Dichlorophenyl Moiety Hazards

The dichlorophenyl group also contributes to the potential toxicity of the molecule. Dichlorobenzenes are known to have the following effects:

  • Irritation: They can cause irritation to the eyes, nose, and skin.[5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[6]

Predicted Hazards for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Based on the analysis of its structural components, this compound should be treated as:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Toxic: Potentially harmful or toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant: May cause respiratory tract irritation.

Table 1: Summary of Predicted Hazards

Hazard ClassPredicted EffectBasis for Prediction
Acute Toxicity (Oral)Harmful if swallowedMorpholine derivatives[3]
Acute Toxicity (Dermal)Toxic in contact with skinMorpholine derivatives[3][4]
Skin Corrosion/IrritationCauses severe skin burnsMorpholine derivatives[1][2]
Serious Eye Damage/IrritationCauses serious eye damageMorpholine derivatives[1][2][4]
Specific Target Organ ToxicityMay cause respiratory irritationInferred from general chemical reactivity

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazards, stringent safety protocols must be followed.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][4]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.[1][2]

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.

Diagram: PPE Workflow for Handling

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Don Lab Coat Don Lab Coat Don Safety Goggles Don Safety Goggles Don Lab Coat->Don Safety Goggles Don Face Shield Don Face Shield Don Safety Goggles->Don Face Shield Don Gloves Don Gloves Don Face Shield->Don Gloves Weigh Compound Weigh Compound Don Gloves->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

A simplified workflow for donning and using PPE.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

  • Store in a locked cabinet or other secure location to prevent unauthorized access.[1]

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill and Leak Procedures
  • Small Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if it is safe to do so. Contact your institution's environmental health and safety department.

Experimental Protocols: Preparation of Stock Solutions

This section provides a general protocol for the preparation of stock solutions. Always perform these procedures within a chemical fume hood.

Materials
  • 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Step-by-Step Procedure
  • Preparation: Ensure all necessary PPE is worn correctly.

  • Weighing: Tare the analytical balance with the weighing paper or boat. Carefully weigh the desired amount of the compound.

  • Transfer: Transfer the weighed compound to the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the volumetric flask and swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

  • Dilution: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled and sealed storage container. Store as recommended in Section 4.1.

Conclusion

References

  • Thermo Fisher Scientific. (2006, March 7).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2010, August 6).
  • CDN Isotopes. (n.d.).
  • Aaronchem. (2024, November 1). Safety Data Sheet: (S)-1-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride.
  • Penta Chemicals. (2025, April 16).
  • Smolecule. (2023, August 17). 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • DrugFuture. (n.d.).
  • Redox. (2022, October 1).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorobenzenes.
  • Cignarella, G., et al. (n.d.). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. PubMed.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorvos.
  • Agency for Toxic Substances and Disease Registry. (2018, January 29). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
  • Deeter, J. B., et al. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Morpholine, 2-(2,3-dichlorophenyl)-.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)morpholine 99 2038-03-1.
  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 2-(3,5-dichlorophenoxy)
  • Nelson, A., et al. (2025, February 18). Preparation of pharmacological agents. protocols.io.
  • ChemScene. (n.d.). Ethyl 2-[(3,5-dichlorophenyl)
  • Boyd, R., et al. (n.d.). Scheme 2 Reagents and conditions...
  • Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine)
  • Maleki, A., et al. (2023, October 20). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Scientific Reports.

Sources

Methodological & Application

Application Note: A Protocol for the Laboratory-Scale Synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The methodology leverages the robust and efficient Strecker reaction, a classic three-component condensation, to construct the target α-amino nitrile from commercially available starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful synthesis.

Introduction and Scientific Background

α-Amino nitriles are highly valuable synthetic intermediates in medicinal and organic chemistry. Their molecular structure, featuring both a nucleophilic amino group and an electrophilic cyano group, makes them versatile building blocks for a plethora of more complex molecules, most notably α-amino acids, nitrogen-containing heterocycles like imidazoles, and various pharmaceutical scaffolds.[1][2]

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most effective and straightforward methods for preparing α-amino nitriles.[3][4] The reaction is a one-pot, multi-component process that involves the condensation of an aldehyde (or ketone), an amine, and a cyanide source.[5] This convergence allows for the rapid assembly of complex molecules from simple precursors, a key advantage in modern synthetic chemistry.[5]

This protocol details the synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile, a specific α-amino nitrile, by reacting 3,5-dichlorobenzaldehyde with morpholine and trimethylsilyl cyanide (TMSCN). The choice of TMSCN as the cyanide source is a modern adaptation that offers significant safety and efficiency benefits over traditional reagents like hydrogen cyanide (HCN) or alkali metal cyanides (e.g., KCN, NaCN), as it allows the reaction to proceed under nearly neutral conditions.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a classic Strecker pathway. The mechanism can be conceptually divided into two primary stages that occur in situ:[6]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of 3,5-dichlorobenzaldehyde. This is often catalyzed by a trace amount of acid or a Lewis acid catalyst, which protonates the carbonyl oxygen, activating the aldehyde towards attack.[7] Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of a reactive morpholinium ion (an iminium ion).

  • Nucleophilic Cyanide Attack: The cyanide ion, delivered from trimethylsilyl cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[7] This step forms the new carbon-carbon bond and establishes the α-amino nitrile core, yielding the final product, 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile.

The use of a secondary amine (morpholine) directly yields the N-substituted α-amino nitrile product.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment

Reagents:

  • 3,5-Dichlorobenzaldehyde (CAS: 10203-08-4)[8]

  • Morpholine (CAS: 110-91-8)

  • Trimethylsilyl cyanide (TMSCN) (CAS: 7677-24-9)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Magnetic stir plate

  • Fume hood

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions

CRITICAL: Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. It readily hydrolyzes upon contact with moisture to produce hydrogen cyanide (HCN) gas, which is a potent and fast-acting poison.[7]

  • All operations involving TMSCN must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

  • Keep a cyanide antidote kit accessible and ensure you are trained in its use.

  • All glassware and equipment used for TMSCN should be quenched with an oxidizing agent (e.g., bleach/hypochlorite solution) before removal from the fume hood.

Synthetic Procedure
  • Reaction Setup: Place a magnetic stir bar into a flame-dried round-bottom flask. Seal the flask with a rubber septum and place it under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 3,5-dichlorobenzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (5 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Add morpholine (1.1 mmol, 1.1 equiv) to the solution via syringe. Stir the mixture at room temperature for 10-15 minutes.

  • Cyanide Addition: (Perform this step with extreme caution in a fume hood) . Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot a small aliquot of the reaction mixture. Develop the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has been consumed. Reaction times are typically short, often ranging from 45 to 90 minutes.[2]

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding 10 mL of deionized water. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash them sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the one-pot, three-component nature of the Strecker synthesis.

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A 3,5-Dichlorobenzaldehyde P Stir in Acetonitrile (Room Temperature) A->P B Morpholine B->P C Trimethylsilyl cyanide (TMSCN) C->P Slow Addition D 2-(3,5-Dichlorophenyl)-2- morpholinoacetonitrile P->D Formation of α-Amino Nitrile

Caption: One-pot Strecker synthesis workflow.

Data Summary

The following table outlines the stoichiometry and expected results for a typical laboratory-scale reaction.

Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass
3,5-Dichlorobenzaldehyde175.011.01.0175 mg
Morpholine87.121.11.1~96 µL
Trimethylsilyl cyanide99.221.21.2~158 µL
Solvent
Acetonitrile41.05--5 mL
Expected Yield 271.14 (Product M.W.)--75-95% (typical)[2]

Characterization

The identity and purity of the synthesized 2-(3,5-Dichlorophenyl)-2-morpholinoacetonitrile should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the dichlorophenyl ring, the morpholine moiety, and the characteristic methine proton (CH) adjacent to the nitrile group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile (C≡N) stretch, which typically appears around 2220-2260 cm⁻¹.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (2024). Strecker amino acid synthesis.
  • ResearchGate. (n.d.). (PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III)
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Rasayan Journal of Chemistry. (n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • Google Patents. (n.d.).
  • Khan Academy. (n.d.). Alpha amino acid synthesis.
  • LookChem. (n.d.). Cas 10203-08-4,3,5-Dichlorobenzaldehyde.
  • ChemicalBook. (2019).
  • Google Patents. (2021).
  • PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in....
  • PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP)
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Benchchem. (n.d.). Morpholine, 2-(2,3-dichlorophenyl)- | 1251196-26-5.
  • Organic Chemistry Portal. (n.d.).
  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. (2025). A truly green synthesis of ??-aminonitriles via Strecker reaction.

Sources

Application Note: Investigating the Mechanism of Action of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine represents a specific subclass of


-aryl-

-heterocyclic ethylamines
, a scaffold structurally related to known monoamine transporter (MAT) ligands such as phenmetrazine (ring-closed analog) and reboxetine (morpholine ether analog).

The presence of the 3,5-dichlorophenyl moiety typically imparts high lipophilicity and metabolic resistance to para-hydroxylation, often shifting selectivity towards the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) compared to unsubstituted analogs. The morpholine ring is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for piperazine or piperidine, enhancing water solubility while maintaining hydrogen-bond acceptor capabilities.

This guide outlines a comprehensive deorphanization protocol to elucidate the mechanism of action (MoA) of this compound, hypothesizing it acts as a Monoamine Reuptake Inhibitor (MRI) or a Monoamine Releasing Agent (MRA) .

structural Homology & Predicted Targets
  • Phenmetrazine (3-methyl-2-phenylmorpholine): A norepinephrine-dopamine releasing agent (NDRA).

  • Radafaxine/Bupropion: Aminoketone/aminoalcohol reuptake inhibitors.

  • Sigma Receptors (

    
    ):  The morpholine-phenyl pharmacophore is highly distinct for sigma receptor binding.
    

Experimental Workflow: From Prediction to Validation

The following workflow is designed to systematically narrow down the primary target and distinguish between "blocker" (reuptake inhibitor) and "substrate" (releasing agent) mechanisms.

Workflow Start Compound: 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine InSilico Phase 1: In Silico Profiling (Docking to MATs & Sigma) Start->InSilico Binding Phase 2: Radioligand Binding (Ki Determination) InSilico->Binding Select High Affinity Targets Functional Phase 3: Functional Uptake Assays (IC50 Determination) Binding->Functional Validate Activity Release Phase 4: Release vs. Reuptake (Superfusion Assay) Functional->Release Distinguish Mechanism Metabolism Phase 5: ADME/Tox (Microsomal Stability) Functional->Metabolism Parallel Profiling

Figure 1: Step-by-step deorphanization strategy for morpholine-based NCEs.

Protocol 1: Radioligand Binding Assay (Target Screening)

Objective: Determine the affinity (


) of the compound for DAT, NET, and SERT.
Materials
  • Source Tissue: Rat brain synaptic membranes (Striatum for DAT; Cortex for NET/SERT) or HEK293 cells stably expressing hDAT/hNET/hSERT.

  • Radioligands:

    • DAT:

      
      WIN 35,428 (2 nM)
      
    • NET:

      
      Nisoxetine (2 nM)
      
    • SERT:

      
      Citalopram (2 nM)
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Method
  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 25

      
      L Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 25

      
      L Radioligand.
      
    • 150

      
      L Membrane suspension (
      
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60-120 minutes (ligand dependent).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Protocol 2: Functional Uptake vs. Release Assay

Objective: Distinguish if the compound blocks the transporter (Reuptake Inhibitor) or reverses it (Releasing Agent).

Mechanism Logic[1]
  • Reuptake Inhibitor: Blocks uptake of

    
    Neurotransmitter but does not induce efflux of pre-loaded radioligand.
    
  • Releasing Agent: Induces efflux of pre-loaded

    
    Neurotransmitter in a calcium-independent manner.
    
A. Uptake Inhibition (Synaptosomes)
  • Preparation: Prepare P2 synaptosomal fraction from rat striatum (for DA) or hippocampus (for NE/5-HT).

  • Pre-incubation: Incubate synaptosomes with Test Compound (10 nM - 10

    
    M) for 10 min at 37°C.
    
  • Transport Start: Add

    
    DA (50 nM final) and incubate for 5 min.
    
  • Stop: Terminate with ice-cold buffer and rapid filtration.

  • Result: Decrease in retained radioactivity indicates uptake inhibition.

B. Release Assay (Superfusion)
  • Pre-loading: Load synaptosomes with

    
    DA for 20 min.
    
  • Wash: Wash twice to remove extracellular radioactivity.

  • Superfusion: Place synaptosomes in superfusion chambers. Perfuse with buffer.

  • Stimulation: Switch to buffer containing Test Compound.

  • Analysis: Collect fractions every 2 min. A spike in radioactivity in the eluate indicates releasing activity .

Mechanistic Signaling Pathway

If the compound acts as a DAT/NET inhibitor, it will elevate synaptic monoamine levels, triggering downstream GPCR signaling.

Signaling Comp 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine DAT DAT / NET (Transporter) Comp->DAT Inhibits/Reverses Synapse Synaptic Cleft [DA] / [NE] Increases DAT->Synapse Prevents Clearance D1R D1 / Beta Receptors (Post-synaptic) Synapse->D1R Agonism AC Adenylyl Cyclase D1R->AC Gs Coupling cAMP cAMP (Up) AC->cAMP PKA PKA Activation cAMP->PKA Response Psychostimulation / Wakefulness PKA->Response

Figure 2: Predicted downstream signaling cascade upon MAT inhibition.

Data Reporting & Interpretation

Summarize your findings in the following format to ensure comparability with standard reference compounds (e.g., Cocaine, Amphetamine).

ParameterAssay TypeResult (Example)Interpretation
DAT

Radioligand Binding45 nMHigh Affinity
SERT

Radioligand Binding320 nMModerate Affinity
DA Uptake

Functional Uptake55 nMPotent Inhibitor
DA Release

Superfusion>10

M
Not a Releaser
DAT/SERT Ratio Calculation0.14Psychostimulant Profile

Critical Analysis:

  • A low DAT/SERT ratio (<1) suggests a stimulant profile with lower abuse potential than pure dopaminergics.

  • If Sigma-1 affinity is high (

    
     nM), expect potential neuroprotective or anti-amnesic secondary effects.
    

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Glennon, R. A. (2005). "Phenylisopropylamine stimulants: Amphetamine-related agents." In: Stimulants: Neurochemical, Behavioral, and Clinical Perspectives. CRC Press.
  • Kuhar, M. J., et al. (1991). "The dopamine transporter and addiction." Pathology of Drug Abuse. Link

Troubleshooting & Optimization

Overcoming solubility problems with 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with "brick dust" or "grease" molecules.

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a classic example of a highly challenging lipophilic amine. It contains a highly hydrophobic 3,5-dichlorophenyl moiety and two basic nitrogen centers (a primary ethanamine and a morpholine ring). This unique structural combination leads to excellent solubility in organic solvents but profound insolubility in aqueous buffers at physiological pH.

Below is our comprehensive troubleshooting guide designed to help you overcome these solubility hurdles, complete with physicochemical causality, self-validating protocols, and formulation decision trees.

Part 1: Physicochemical Profiling (The "Why" Behind the Problem)

Before troubleshooting, we must understand the thermodynamic parameters governing the molecule. The table below summarizes the critical properties that dictate its behavior in solution.

Table 1: Physicochemical Properties & Formulation Impact

PropertyEstimated ValueImpact on Experimental Formulation
pKa 1 (Primary Amine) ~9.0 - 9.5Fully protonated at physiological pH (7.4).
pKa 2 (Morpholine) ~7.5 - 8.0Only partially protonated at pH 7.4, significantly reducing overall molecular polarity.
LogP (Lipophilicity) ~2.5 - 3.5Highly lipophilic; drives partitioning into lipid/organic phases and causes aqueous aggregation.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLHigh risk of spontaneous precipitation in PBS or cell culture media.
Organic Solubility > 50 mg/mLReadily dissolves in DMSO, Ethanol, or Dichloromethane (DCM).

Part 2: Troubleshooting FAQs

Q1: My compound completely dissolves in DMSO at 10 mM, but immediately precipitates (crashes out) when I dilute it to 10 µM in PBS or cell culture media. Why? A: This is a classic "solvent shift" precipitation. In pure DMSO, the highly hydrophobic 3,5-dichlorophenyl group is fully solvated. When introduced into an aqueous buffer, the local DMSO concentration drops instantly. Because the morpholine nitrogen is only partially protonated at pH 7.4, the molecule remains highly lipophilic. The thermodynamic penalty of solvating the dichlorophenyl group in water drives rapid molecular aggregation and precipitation.

Q2: I need to perform in vitro cell assays without exceeding 0.1% DMSO. How can I achieve a stable 10 µM aqueous solution? A: The most reliable method for lipophilic amines without altering their covalent structure is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD possesses high water solubility and [1]. The hydrophobic dichlorophenyl ring inserts into the lipophilic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. (See Protocol 1)

Q3: We are moving to in vivo PK/PD studies and require a high-concentration aqueous dose (>5 mg/mL). What is the best approach? A: Salt formation is the most common and effective method of [2]. By converting the free base into a dihydrochloride or mesylate salt, you significantly lower the crystal lattice energy and increase the[3]. Hydrochloride is one of the [4]. For a dibasic compound like this, forming the dihydrochloride salt ensures both the primary amine and the morpholine nitrogen are fully protonated, drastically increasing polarity. To ensure stability, the pKa of the basic drug should ideally be at least two pH units higher than the pKa of the chosen counterion[4]. (See Protocol 2)

Part 3: Formulation Strategy & Mechanisms

G Start 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine (Free Base) Goal Target Application? Start->Goal InVitro In Vitro Assays (Cell Culture) Goal->InVitro InVivo In Vivo Dosing (Animal Models) Goal->InVivo Prob1 DMSO Tolerance < 0.1% InVitro->Prob1 Prob2 High Aqueous Conc. Needed (>1 mg/mL) InVivo->Prob2 Sol1 HP-β-CD Complexation (See Protocol 1) Prob1->Sol1 Solubilization Sol2 Dihydrochloride Salt (See Protocol 2) Prob2->Sol2 Ionization

Caption: Decision tree for selecting the optimal solubility enhancement strategy.

G Drug Lipophilic Drug (Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Drive CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Mechanism of HP-β-CD inclusion complexation driven by thermodynamics.

Part 4: Self-Validating Experimental Protocols

Protocol 1: HP-β-CD Inclusion Complexation (For In Vitro Assays)

Objective: Formulate a stable 10 µM aqueous solution with <0.1% DMSO. Causality: Cyclodextrin complexation relies on a thermodynamic equilibrium. Pre-mixing the drug with the cyclodextrin before aqueous dilution prevents the kinetic "crash out" phase.

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile, deionized water.

  • Stock Solution: Dissolve the free base compound in anhydrous DMSO to a concentration of 10 mM.

  • Complexation: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 20% HP-β-CD solution under continuous, vigorous vortexing.

  • Equilibration: Sonicate the mixture for 15 minutes in a water bath at 25°C to drive the inclusion complex thermodynamic equilibrium.

  • Validation (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC-UV. If the AUC (Area Under the Curve) drops by >5%, incomplete complexation has occurred. You must either increase the sonication time or increase the HP-β-CD concentration.

Protocol 2: Synthesis of the Dihydrochloride Salt (For In Vivo Dosing)

Objective: Convert the lipophilic free base into a highly water-soluble dihydrochloride salt. Causality: Using anhydrous conditions prevents the premature hydrolysis of the salt and ensures a clean, crystalline precipitate driven by the insolubility of the ionized salt in non-polar solvents.

  • Dissolution: Dissolve 1.0 equivalent (e.g., 275 mg, ~1.0 mmol) of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine (free base) in 10 mL of anhydrous diethyl ether or dichloromethane (DCM).

  • Cooling: Chill the solution to 0°C in an ice bath to maximize precipitation yield.

  • Ionization: Slowly add 2.2 equivalents (1.1 mL of a 2.0 M solution) of anhydrous HCl in diethyl ether dropwise under an inert atmosphere (Argon or N2).

  • Crystallization: Stir the reaction for 2 hours at room temperature. A white crystalline precipitate (the dihydrochloride salt) will form as it crashes out of the ether.

  • Isolation: Filter the precipitate using a Büchner funnel, wash twice with 5 mL of cold anhydrous ether, and dry under high vacuum for 24 hours.

  • Validation (Critical Step): Confirm successful salt formation via elemental analysis (checking for Cl content) and assess the new intrinsic aqueous solubility in unbuffered water. The target solubility should exceed 10 mg/mL.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. URL:[Link]

  • Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. URL:[Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. URL:[Link]

  • Christodoulou, E., et al. (2017). Exploring the interactions of irbesartan and irbesartan–2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. URL:[Link]

Sources

How to avoid degradation of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine to prevent its degradation. By understanding the potential degradation pathways and implementing the recommended protocols, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine?

For optimal long-term stability, 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine should be stored in a freezer at or below -20°C.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.[1][2][3] To further minimize degradation, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1][3] The storage area should be dark to protect the compound from light.[1]

Q2: I don't have access to a -20°C freezer. Can I store it at 2-8°C?

While freezer storage is ideal, refrigeration at 2-8°C can be an acceptable alternative for shorter periods. However, the rate of potential degradation will be higher than at -20°C.[4] If refrigerated storage is the only option, it is crucial to monitor the compound's purity more frequently, especially if it is being stored for an extended duration.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in color, the development of an odor, or the compound becoming clumpy or oily. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the compound's purity.[5]

Q4: What are the likely degradation pathways for this compound?

Based on the structure of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine, several degradation pathways are plausible, primarily through oxidation and hydrolysis.[4][6]

  • Oxidation: The tertiary amine in the morpholine ring and the secondary amine in the ethylamine chain are susceptible to oxidation.[6] This can lead to the formation of N-oxides and other oxidative degradation products.

  • Hydrolysis: The morpholine ring, although generally stable, can undergo hydrolysis under acidic or basic conditions, potentially leading to ring-opening.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[6]

Q5: What substances are incompatible with 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine?

Avoid storing this compound in the presence of strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[7] Also, ensure the storage container is made of a non-reactive material, such as amber glass or a suitable plastic like high-density polyethylene (HDPE).[8]

Troubleshooting Guide

Scenario 1: I observe a new peak in my HPLC analysis of an aged sample.

Possible Cause: This is a strong indication of chemical degradation.

Troubleshooting Steps:

  • Confirm the Observation: Re-run the analysis with a freshly prepared standard of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine to confirm that the new peak is not an artifact of the HPLC system or solvent.

  • Characterize the Impurity: If possible, use HPLC-MS to determine the mass of the new peak. This information can help in identifying the degradation product by comparing its mass to the masses of potential degradation products (e.g., N-oxide, hydrolyzed product).

  • Perform a Forced Degradation Study: To definitively identify the degradation product, a forced degradation study can be performed (see Experimental Protocols section below). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and comparing the resulting degradants to the unknown peak in your aged sample.[4][9]

Scenario 2: My experimental results are inconsistent, and I suspect compound degradation.

Possible Cause: The purity of your stock solution of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine may have compromised over time.

Troubleshooting Steps:

  • Purity Assessment: Immediately assess the purity of your stock solution using a validated stability-indicating HPLC method (see Experimental Protocols ).

  • Prepare a Fresh Stock Solution: If the purity is below your experimental tolerance, discard the old stock solution and prepare a new one from a solid sample of the compound that has been stored under optimal conditions.

  • Implement Proper Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine. This method should be validated for your specific instrumentation and needs.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition (90% A, 10% B).

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[4][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.
  • Incubate at room temperature for 24 hours.
  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Store the solid compound at 80°C for 48 hours.
  • Dissolve the heat-stressed solid in methanol for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm and 365 nm) for 24 hours.
  • Analyze directly by HPLC.

Visualizing Degradation and Workflows

Degradation_Pathways Compound 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Oxidation Oxidative Degradation Compound->Oxidation O2, H2O2 Hydrolysis Hydrolytic Degradation Compound->Hydrolysis H+ or OH- Photodegradation Photolytic Degradation Compound->Photodegradation UV Light

Caption: Potential degradation pathways for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine.

Troubleshooting_Workflow Start Inconsistent Results or New HPLC Peak Observed Purity_Check Assess Purity of Stock with Validated HPLC Method Start->Purity_Check Is_Pure Is Purity Acceptable? Purity_Check->Is_Pure Forced_Degradation Perform Forced Degradation Study to Identify Impurity Purity_Check->Forced_Degradation If new peak is present Continue Continue Experiment Is_Pure->Continue Yes Prepare_Fresh Prepare Fresh Stock Solution from Optimally Stored Solid Is_Pure->Prepare_Fresh No Prepare_Fresh->Continue

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Morpholine Degradation Pathway - Eawag-BBD. (2008, February 20). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2018, October 10). Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. (n.d.). Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (n.d.). Retrieved from [Link]

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study - PMC. (2023, October 20). Retrieved from [Link]

  • ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]

  • Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population | Scilit. (n.d.). Retrieved from [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed. (2000, June 15). Retrieved from [Link]

  • Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed. (n.d.). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Retrieved from [Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations - ResearchGate. (2024, April 19). Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc - SciSpace. (2018, August 20). Retrieved from [Link]

  • Biochemical Mechanisms, Cross-resistance and Stability of Resistance to Metaflumizone in Plutella xylostella - MDPI. (2020, May 15). Retrieved from [Link]

Sources

Refining analytical detection limits for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Refinement Topic: 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Ticket ID: REF-DCPME-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub. You are likely working with 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine , a molecule that presents a classic "analytical paradox" in drug development.

  • The Structure: It features a lipophilic 3,5-dichlorophenyl ring (high logP) coupled with a hydrophilic, basic morpholine ring and a primary amine tail.

  • The Problem: The dual nitrogen centers (morpholine pKa ~8.3, primary amine pKa ~10) create severe secondary interactions with residual silanols on chromatographic columns, leading to peak tailing. Simultaneously, the dichlorophenyl moiety makes the molecule "sticky," causing carryover.

  • The Goal: To push Lower Limits of Quantitation (LLOQ) into the sub-ng/mL range, we must move beyond standard protocols and address the specific ionization and adsorption behaviors of this chemotype.

Module 1: Sample Preparation & Extraction

Q: I am using protein precipitation (PPT) with acetonitrile, but my baseline noise is too high to reach my desired LOD. What is happening?

A: Protein precipitation is insufficient for this molecule at trace levels. The 3,5-dichlorophenyl group makes your analyte co-elute with plasma phospholipids (specifically lysophosphatidylcholines), which suppress electrospray ionization (ESI) signal. Because your analyte is a lipophilic base , you need a targeted extraction strategy.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE We recommend switching to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction.[1] This utilizes the positive charge of the morpholine/amine nitrogens to lock the analyte onto the sorbent while washing away neutral interferences.

StepSolvent/BufferMechanism
1.[1] Condition Methanol followed by WaterActivates sorbent pores.[1]
2. Load Sample diluted 1:1 with 2% H₃PO₄Acidifying ensures the amine is protonated (

) to bind to the sulfonate (

) groups on the SPE.
3. Wash 1 2% Formic Acid in WaterRemoves proteins and polar interferences.
4. Wash 2 100% MethanolCRITICAL: Removes neutral lipids and hydrophobic interferences.[1] Your analyte stays bound by charge.[1]
5. Elute 5% NH₄OH in MethanolHigh pH neutralizes the amine (

), breaking the ionic bond and releasing the analyte.

Scientific Rationale: The "Wash 2" step is the game-changer. Since your molecule is bound ionically, you can use 100% organic solvent to strip the phospholipids without losing your analyte. This typically yields a 3-5x increase in Signal-to-Noise (S/N) ratio compared to PPT [1].[1]

Module 2: Chromatographic Separation (The "Shark Fin" Peak)

Q: My peaks have a long tail (asymmetry factor > 2.0). I’ve tried standard C18 columns, but the tailing ruins my integration at low concentrations. How do I fix this?

A: Tailing here is caused by the interaction between the positively charged morpholine nitrogen and the negatively charged residual silanols on the silica surface.

The Solution: Charged Surface Hybrid (CSH) Technology Do not use standard silica C18. You require a column with a low-level positive surface charge that electrostatically repels your protonated amine analyte, preventing it from "dragging" on the surface.

Recommended Setup:

  • Stationary Phase: CSH C18 or Biphenyl (1.7 µm or 2.5 µm).[1]

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Why Ammonium Formate? Formic acid alone provides protons (


) for ionization, but ammonium ions (

) compete with your analyte for any remaining active silanol sites on the column, effectively "masking" them. This sharpens the peak, concentrating the signal and lowering the Limit of Detection (LOD) [2].

Module 3: Mass Spectrometry Optimization

Q: I see the parent mass, but the fragmentation is inconsistent. What transitions should I monitor for maximum sensitivity?

A: For 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine, the fragmentation pattern is dictated by the stability of the morpholine ring and the chlorophenyl moiety.[1]

Transition Logic (MRM):

  • Precursor: M+H (Calculate exact mass:

    
    ).[1]
    
    • Note: Chlorine has a distinct isotope pattern (

      
       and 
      
      
      
      ).[1] Ensure you select the
      
      
      monoisotopic peak (lowest mass) for the precursor to maximize abundance.
  • Primary Product (Quantifier): Loss of the morpholine ring or cleavage of the ethyl-amine chain.

    • Look for the tropylium ion derivative (chlorinated benzyl cation) which is often the most stable fragment for chlorophenyl compounds.

  • Secondary Product (Qualifier): Ring opening of the morpholine.

Troubleshooting Diagram: Low Sensitivity

SensitivityOptimization Figure 1: Decision tree for troubleshooting sensitivity issues in LC-MS/MS analysis of basic amines. Start Issue: Low Sensitivity (High LOD) CheckMS 1. Check MS Infusion (Is signal stable?) Start->CheckMS CheckMatrix 2. Check Matrix Effect (Post-column infusion) CheckMS->CheckMatrix Yes (Stable) OptimizeSource Optimize ESI Source (Temp/Gas Flow) CheckMS->OptimizeSource No (Unstable) ChangePrep Switch to MCX SPE (Remove Phospholipids) CheckMatrix->ChangePrep Suppression > 20% CheckChrom 3. Check Peak Width (Is it >10s?) CheckMatrix->CheckChrom Suppression < 20% SharpenPeak Switch to CSH Column Add Ammonium Formate CheckChrom->SharpenPeak Wide/Tailing Peak

Module 4: Carryover & Contamination

Q: I see a peak in my blank injection after running a high standard. Is the injector dirty?

A: Likely, yes. The dichlorophenyl group is highly lipophilic and adsorbs to the rotor seal and injection needle.

The "Aggressive Wash" Protocol: Standard 50:50 Methanol:Water is insufficient. You must use a wash solvent that dissolves the lipophilic tail and keeps the basic nitrogen soluble.

  • Weak Wash: 10% Acetonitrile / 90% Water / 0.1% Formic Acid.[1]

  • Strong Wash: 40% Acetonitrile / 40% Isopropanol / 20% Acetone / 0.5% Formic Acid.[1]

    • Mechanism:[1][3][4] Isopropanol and Acetone have stronger elution strength for chlorinated aromatics than Methanol. The Formic Acid ensures the amine remains charged and soluble in the organic mix [3].

References

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation exchange SPE." Journal of Chromatography B. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. Link

  • Dolan, J. W. (2001). "Carryover Problems in HPLC." LCGC North America.[1] Link

Sources

Technical Support Center: Addressing Off-Target Effects of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the experimental challenges associated with 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine , a research compound characterized by its cationic amphiphilic nature and specific pharmacophore (3,5-dichlorophenyl + morpholine). This guide focuses on identifying, mitigating, and validating off-target effects commonly encountered during in vitro and in vivo studies.[1][2]

Compound Overview & Mechanism

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a synthetic small molecule often utilized in neuroscience and pharmacology research.[1][2] Structurally, it features a lipophilic 3,5-dichlorophenyl ring and a basic morpholine moiety linked via an ethylamine chain.[1][2]

  • Primary Class: Cationic Amphiphilic Drug (CAD) / CNS Probe.[1][2]

  • Likely Pharmacological Space: Monoamine Transporter Modulator, Sigma Receptor Ligand, or NK1 Antagonist.[2]

  • Key Chemical Property: High pKa (~8.5–9.[1][2]5) and lipophilicity (LogP > 3), predisposing it to lysosomal trapping and promiscuous GPCR binding .[2]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected Cytotoxicity or Vacuolation in Cell Culture

Symptom: Cells treated with >10 µM concentration show cytoplasmic vacuolation or reduced viability in non-cytotoxic assays (e.g., MTT/ATP).[1][2] Root Cause: Phospholipidosis (Lysosomal Trapping) .[1][2] As a Cationic Amphiphilic Drug (CAD), the compound diffuses into acidic lysosomes, becomes protonated, and gets trapped.[2] This leads to the accumulation of phospholipids and the formation of lamellar bodies (vacuoles), disrupting lysosomal function and triggering apoptosis.[2]

Corrective Actions:

  • Validate Lysosomal Accumulation:

    • Stain cells with LysoTracker Red or Nile Red .[1][2]

    • Observation: Enlarged, intense fluorescent vesicles indicate phospholipidosis.[1]

  • Adjust Experimental Conditions:

    • Reduce incubation time (< 24 hours) if the endpoint allows.

    • Lower concentration to < 5 µM to stay below the "phospholipidosis threshold."

  • Use a Control:

    • Include Chloroquine (positive control for phospholipidosis) to distinguish this effect from target-mediated toxicity.[1][2]

Issue 2: Non-Linear (Bell-Shaped) Dose-Response Curves

Symptom: Efficacy increases up to a certain concentration (e.g., 1 µM) but decreases at higher doses (e.g., 10 µM).[1][2] Root Cause: Off-Target GPCR or Ion Channel Blockade .[1][2] At high concentrations, the compound may bind to off-targets with opposing physiological effects, such as:

  • Muscarinic Receptors (M1-M5): Common off-target for morpholine-containing amines.[1][2]

  • hERG Potassium Channels: Leads to depolarization or signaling interference.[1][2]

  • Sigma-1 Receptors: Can modulate Ca²⁺ signaling, confounding GPCR readouts.[1][2]

Corrective Actions:

  • Pharmacological Blockade:

    • Pre-treat with specific antagonists for suspected off-targets (e.g., Atropine for Muscarinic, BD-1047 for Sigma-1) to see if the bell shape resolves.[1][2]

  • Selectivity Profiling:

    • Run a Cerep/Eurofins Safety Panel (44 targets) to identify high-affinity off-targets.

  • Data Normalization:

    • Analyze data using a biphasic dose-response model rather than a standard sigmoidal curve to quantify the inhibitory component.

Issue 3: Inconsistent In Vivo Efficacy (PK/PD Disconnect)

Symptom: The compound shows high potency in vitro but poor or variable efficacy in animal models.[1][2] Root Cause: Metabolic Instability or CYP Inhibition .[1][2] The morpholine ring is susceptible to oxidative metabolism, and the amine can inhibit CYP2D6, leading to non-linear pharmacokinetics (auto-inhibition).[1][2]

Corrective Actions:

  • Check Metabolic Stability:

    • Incubate with Liver Microsomes (MLM/HLM) + NADPH.[1][2]

    • Target: T½ > 30 min. If < 10 min, the compound is rapidly cleared.[1]

  • Assess CYP Inhibition:

    • Perform a CYP inhibition assay (specifically CYP2D6 and CYP3A4).[1][2]

    • Risk:[1][2] If IC50 < 1 µM, the compound may alter its own metabolism or that of co-administered drugs.[1]

  • Formulation Optimization:

    • Switch from saline to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to improve solubility and reduce local precipitation/tissue binding.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for stock solutions?

  • A: DMSO (Dimethyl Sulfoxide) is recommended for stock solutions up to 10-20 mM.[1][2] For cellular assays, ensure the final DMSO concentration is < 0.1%.[1] Avoid ethanol as it can evaporate and change concentration.[1][2]

Q2: Can this compound block hERG channels?

  • A: Yes. The pharmacophore (lipophilic phenyl group + basic amine) is a classic structural alert for hERG blockade.[1][2]

    • Recommendation: Perform a Patch-Clamp hERG Assay early in development.[1][2] If IC50 < 10 µM, monitor QT interval in vivo.[1]

Q3: How do I differentiate between Sigma-1 receptor binding and my primary target?

  • A: Sigma-1 receptors are "ligand-operated chaperones" that often bind morpholine derivatives.[1][2]

    • Test: Use a specific Sigma-1 antagonist like NE-100 or BD-1047 .[1][2] If the compound's effect is blocked by these agents, the observed activity is likely Sigma-1 mediated, not primary target-mediated.[1][2]

Q4: Is the compound light-sensitive?

  • A: The 3,5-dichlorophenyl moiety is relatively stable, but amine salts can be hygroscopic.[1][2] Store the solid at -20°C in a desiccator . Protect from light as a precaution against slow photo-degradation of the phenyl ring.[1][2]

Experimental Protocols & Workflows

Protocol A: In Vitro Phospholipidosis Screening (Lysosomal Trapping)

Objective: To determine if cytotoxicity is due to lysosomal accumulation.[1][2]

  • Cell Seeding: Seed HepG2 or CHO cells in a 96-well plate (10,000 cells/well).

  • Treatment:

    • Vehicle Control (0.1% DMSO).[1][2]

    • Positive Control (Chloroquine , 10 µM).[1][2]

    • Test Compound (0.1, 1, 10, 30 µM).[2]

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining:

    • Remove media.[1][2] Add HCS LipidTOX™ Red or LysoTracker™ Deep Red (1:1000 in PBS).[1][2]

    • Incubate for 30 minutes.

    • Add Hoechst 33342 (Nuclear stain).[1][2]

  • Imaging: Image using a High-Content Imager (e.g., CellInsight).

  • Analysis: Quantify Spot Intensity per Cell . A >2-fold increase over vehicle indicates phospholipidosis.[1][2]

Protocol B: Competitive Radioligand Binding (Off-Target Check)

Objective: To confirm binding to Sigma-1 or Muscarinic receptors.[1][2]

  • Membrane Prep: Use rat brain homogenate or CHO cells overexpressing the target (e.g., Sigma-1).[1][2]

  • Radioligand:

    • Sigma-1: [³H]-(+)-Pentazocine (2 nM).[1][2]

    • Muscarinic: [³H]-NMS (0.2 nM).[1][2]

  • Competition:

    • Incubate membranes + Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).[1][2]

    • Non-specific binding defined by Haloperidol (10 µM) or Atropine (1 µM).[1][2]

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Counting: Measure radioactivity (CPM) via liquid scintillation.[1][2]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine Ki .

Visualizations: Mechanisms & Workflows

Figure 1: Mechanism of Off-Target Effects

This diagram illustrates how the cationic amphiphilic nature of the compound leads to both lysosomal trapping (Phospholipidosis) and promiscuous binding to GPCRs/Ion Channels.[1][2]

OffTargetMechanism Compound 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine Prop1 Lipophilic (3,5-Cl2-Ph) Compound->Prop1 Prop2 Basic Amine (pKa ~9) Compound->Prop2 Mech_Bind Promiscuous Binding (Hydrophobic/Ionic interactions) Prop1->Mech_Bind Hydrophobic Pocket Mech_Lyso Lysosomal Trapping (Protonation in acidic pH) Prop2->Mech_Lyso pH Gradient Driven Prop2->Mech_Bind Cation-Pi Interaction Effect_PLD Phospholipidosis (Vacuolation/Toxicity) Mech_Lyso->Effect_PLD Effect_hERG hERG Blockade (Cardiotoxicity Risk) Mech_Bind->Effect_hERG Effect_Sigma Sigma-1 Modulation (Ca2+ Signaling Artifacts) Mech_Bind->Effect_Sigma Effect_GPCR Muscarinic/Adrenergic (Bell-Shaped Dose Response) Mech_Bind->Effect_GPCR

Caption: Mechanistic pathway linking the physicochemical properties of the compound to specific off-target biological outcomes.

Figure 2: Troubleshooting Workflow for Cytotoxicity

A decision tree to determine if observed toxicity is on-target or an artifact.

TroubleshootingFlow Start Observed Cytotoxicity / Vacuolation Step1 Perform LysoTracker Staining Start->Step1 Decision1 Intense Vesicular Staining? Step1->Decision1 Result_PLD Cause: Phospholipidosis Action: Reduce Conc. < 5µM Decision1->Result_PLD Yes Step2 Test with Sigma-1 Antagonist (e.g., BD-1047) Decision1->Step2 No Decision2 Toxicity Blocked? Step2->Decision2 Result_Sigma Cause: Sigma-1 Off-Target Action: Use Selective Ligands Decision2->Result_Sigma Yes Result_Unknown Cause: Likely On-Target or General Necrosis Decision2->Result_Unknown No

Caption: Step-by-step workflow to diagnose the root cause of unexpected cytotoxicity in cell-based assays.

Data Summary: Typical Off-Target Profile

Target ClassSpecific TargetRisk LevelIndicatorMitigation
Ion Channel hERG (Kv11.1)HighQT prolongation, ArrhythmiaPatch-clamp assay; Limit Cmax < 1/30th IC50.[1][2]
Receptor Sigma-1 (

)
HighCa²⁺ flux artifacts, NeuroprotectionCo-treat with BD-1047; Check binding Ki.[1][2]
Receptor Muscarinic (M1-M5)MediumSalivation (in vivo), Ca²⁺ fluxAtropine control; Selectivity panel.[1][2]
Enzyme CYP2D6MediumNon-linear PK, Drug InteractionsMicrosomal stability assay; inhibiton screen.[1]
Cellular LysosomeHighVacuolation, "Foamy" macrophagesLysoTracker assay; Reduce lipophilicity.[1]

References

  • Haller, L. A. et al. (2010).[1][2] "Cationic amphiphilic drugs and phospholipidosis: A review of mechanisms and detection methods." Toxicologic Pathology.

  • Maurice, T. & Su, T. P. (2009).[1][2] "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[1][2]

  • Vandenberg, J. I. et al. (2012).[1][2] "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.

  • Kramer, J. A. et al. (2013).[1][2] "In vitro screens for phospholipidosis: A comparison of multiple assays." Journal of Biomolecular Screening.

  • Smith, D. A. et al. (2010).[1][2] "Volume of distribution in drug design." Journal of Medicinal Chemistry.

Sources

Modifying experimental protocols for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with a beta-morpholino phenethylamine scaffold. This structure—characterized by a primary amine at position 1 and a bulky, lipophilic 3,5-dichlorophenyl/morpholine group at position 2—presents unique synthetic and stability challenges. These derivatives are often investigated as monoamine transporter inhibitors (DAT/NET) or for their potential in disrupting protein-protein interactions due to the rigid morpholine chair conformation.

This guide addresses the three most critical failure points reported by development teams: regioselective synthesis failure , enantiomeric resolution , and salt form instability .

Module 1: Synthesis & Reaction Optimization

Q1: My yields for the intermediate Michael addition are inconsistent. The product reverts to the starting material during workup. What is happening?

Diagnosis: You are likely experiencing a Retro-Michael reaction . The synthesis of 2-aryl-2-morpholinoethanamines typically proceeds via a Henry reaction (nitroaldol) followed by a Michael addition of morpholine to the nitrostyrene intermediate. The addition of morpholine to the electron-deficient


-nitrostyrene is reversible. If the reaction mixture becomes too hot or if the pH shifts during workup, the morpholine acts as a leaving group, regenerating the thermodynamic nitrostyrene product.

Corrective Protocol:

  • Thermodynamic Control: Perform the Michael addition in absolute ethanol at 0°C to room temperature . Do not reflux.

  • Solvent Switch: If ethanol fails, switch to Toluene . The non-polar environment often precipitates the Michael adduct (the nitro-morpholine intermediate), driving the equilibrium forward.

  • Workup Modification: Avoid strong acidic washes which can protonate the morpholine, making it a better leaving group. Quench with cold saturated NH₄Cl.

Visualizing the Pathway & Failure Points:

Synthesis_Pathway cluster_trouble Critical Control Point Aldehyde 3,5-Dichlorobenzaldehyde Nitroalkene β-Nitrostyrene Intermediate Aldehyde->Nitroalkene MeNO2, NH4OAc Henry Rxn Adduct Michael Adduct (Unstable) Nitroalkene->Adduct Morpholine Michael Addn Adduct->Nitroalkene Retro-Michael (HEAT/ACID) Product Target Amine (Free Base) Adduct->Product Reduction (Zn/HCl or LAH)

Figure 1: The synthetic logic flow highlighting the Retro-Michael risk at the adduct stage.

Module 2: Purification & Chiral Resolution

Q2: The racemate is an oil that refuses to crystallize, but I need >98% ee. Which chiral stationary phase (CSP) is effective for this scaffold?

Diagnosis: The 3,5-dichlorophenyl group creates significant steric bulk, while the morpholine ring adds basicity. Standard silica columns will cause tailing due to the free amines. The "oily" nature is typical for the free base due to the disruption of crystal packing by the morpholine ring.

Resolution Strategy: Do not attempt to crystallize the racemate. Proceed immediately to Chiral HPLC or SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns.

Recommended Column Chemistry:

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent). The

    
    -
    
    
    
    interactions between the column's phenyl groups and your substrate's 3,5-dichlorophenyl moiety are critical for separation.
  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The diethylamine (DEA) is mandatory to suppress the ionization of the primary amine and prevent peak tailing.

Data: Separation Parameters

ParameterRecommended ValueReason
Column Type Amylose-based (AD-H)Matches the

-acidity of the dichlorophenyl ring.
Modifier 0.1% Diethylamine (DEA)Masks silanols; sharpens peaks for basic amines.
Temperature 25°C (Ambient)Lower temps improve resolution (

) but increase pressure.
Detection UV @ 220 nmThe dichlorophenyl ring has strong absorbance here.

Module 3: Storage & Stability (The Salt Form)

Q3: We converted the oil to an HCl salt, but it becomes a sticky gum after 24 hours. Is the compound degrading?

Diagnosis: You have likely formed the Dihydrochloride (2HCl) salt, which is extremely hygroscopic. The molecule contains two basic nitrogens:

  • Primary Amine (Ethanamine): pKa ~10.0 (High basicity).

  • Morpholine Nitrogen: pKa ~8.3 (Moderate basicity).

When you use excess HCl, both protonate. The high charge density and the flexibility of the ethyl chain make the crystal lattice unstable and prone to absorbing atmospheric water (deliquescence).

Corrective Protocol: The Mono-Fumarate Switch Switch from HCl to a Fumarate or Tartrate salt. These organic counter-ions often bridge the two nitrogen centers or form a more stable hydrogen-bond network, resulting in a non-hygroscopic solid.

Salt Formation Protocol:

  • Dissolve 1 eq. of free base in Isopropanol (IPA) .

  • Add 0.95 eq. of Fumaric acid (dissolved in hot methanol).

  • Cool slowly to 4°C.

  • Filter the white precipitate. Note: Using a slight deficit of acid ensures you don't trap excess acid in the lattice.

Module 4: Biological Assay Adaptation

Q4: The compound precipitates in our cellular assay media (DMEM). How do we improve solubility without affecting the cells?

Diagnosis: The 3,5-dichlorophenyl group is highly lipophilic (LogP > 3.5). While the amine is polar, at physiological pH (7.4), a significant portion of the morpholine may be unprotonated, reducing solubility.

Troubleshooting Workflow:

Solubility_Fix Start Precipitation in Media? Step1 Check Stock Solvent (Avoid 100% DMSO if freezing) Start->Step1 Step2 Pre-dilution Step (1:10 in PBS before Media) Step1->Step2 If stock is clear Step3 Cyclodextrin Complex (Add HP-β-CD) Step2->Step3 If still precipitating Success Assay Ready Step3->Success Stable Colloid

Figure 2: Step-by-step logic for solubilizing lipophilic morpholine derivatives.

Protocol:

  • Stock: Dissolve in 100% DMSO at 10 mM.

  • Intermediate: Dilute 1:10 into PBS (pH 7.4) . Do not dilute directly into serum-containing media, as proteins can cause immediate crash-out of lipophilic drugs.

  • Final: Add the PBS intermediate to the cell media.

References

  • Morpholine Synthesis & Reactivity

    • Green Synthesis of Morpholines via Selective Monoalkylation. (2024).[1] ChemRxiv. Discusses the fundamental reactivity of amino alcohols and morpholine ring formation.

  • Chiral Separation of Amines

    • Enantiomer Separation of Chiral Amines on Polysaccharide Phases.[2] (2021).[2] Yakhak Hoeji. Provides validation for using Amylose-based columns (AD-H) for amine resolution.

  • Pharmacological Context (Morpholine Derivatives)

    • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).[2] University of Florence. Reviews the lipophilicity and pKa properties of morpholine pharmacophores in CNS drugs.

  • Reductive Amination Protocols

    • Migrative Reductive Amination of Ketones.[3] (2024).[1] ChemRxiv. Details the mechanism and troubleshooting for ketone-to-amine conversions relevant to this scaffold.

Sources

Validation & Comparative

Comparison Guide: Cross-Reactivity Profiling of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical assessment of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine , a structural analog often investigated in structure-activity relationship (SAR) studies involving monoamine transporter inhibition and sigma receptor modulation.

This guide addresses the critical challenge of cross-reactivity , particularly distinguishing this compound from structural relatives like Bupropion , Hydroxybupropion , and Phenmetrazine in both bioanalytical and high-throughput screening contexts.[1][2][3][4]

Executive Summary & Compound Identity

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a gem-disubstituted phenethylamine derivative characterized by a morpholine ring attached at the benzylic position.[1][2][3][4][5] This steric bulk and specific halogenation pattern (3,5-dichloro) are engineered to modulate lipophilicity and metabolic stability compared to its 3,4-dichloro or monochloro analogs.[1][3][4][5]

  • Primary Application: Research probe for monoamine transporter (DAT/NET) selectivity and Sigma-1 receptor affinity.[2][3][4][5]

  • Critical Challenge: Due to its phenethylamine core and morpholine moiety , it exhibits significant potential for cross-reactivity in amphetamine immunoassays and off-target binding in kinase/GPCR panels.[1][2][4][5]

Structural Context[1][2][3][4][6][7][8][9]
  • Core Scaffold: 1-Aryl-1-morpholino-2-aminoethane.[1][2][3][4][5]

  • Key Structural Motif: The 3,5-dichlorophenyl ring provides a unique electrostatic profile distinct from the 3-chloro group of Bupropion, potentially altering binding kinetics and antibody recognition.[1][2][3][5]

Cross-Reactivity in Immunoassays (ELISA / Lateral Flow)

In forensic and clinical toxicology, the primary risk is false-positive detection for amphetamines or designer stimulants.[1][3][4][5]

Comparative Performance: Immunoassay Interference
Assay TypeTarget AnalyteCross-Reactivity RiskMechanism of Interference
EMIT II Plus AmphetaminesHigh The primary amine on the ethyl chain mimics the amphetamine pharmacophore recognized by the antibody.[1][2][3][4][5]
CEDIA MethamphetamineModerate Steric hindrance from the morpholine ring reduces binding affinity compared to methamphetamine, but high concentrations (>10 µg/mL) may trigger positives.[2][3][4]
KIMS (Roche) PCP (Phencyclidine)Low Although it contains a morpholine ring (like PCP derivatives), the lack of a cyclohexyl ring limits cross-reactivity.[3][4]
ELISA (Generic) Synthetic CathinonesHigh Structural similarity to substituted cathinones (e.g., Bupropion metabolites) leads to significant antibody capture.[1][3][4]
Validation Protocol: Determining Cross-Reactivity Factors

Objective: Calculate the % Cross-Reactivity (%CR) to establish assay cutoffs.

  • Preparation: Prepare a 1 mg/mL stock of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine in Methanol.

  • Dilution Series: Spike drug-free urine matrix to create concentrations: 100,000, 10,000, 1,000, 100, and 10 ng/mL.

  • Analysis: Run samples on the target immunoassay (e.g., Amphetamine 500 cutoff).[2][3][4]

  • Calculation:

    
    
    

Selectivity in Receptor Binding Assays (Off-Target Effects)

When used as a pharmacological probe, ensuring the compound acts on its intended target (e.g., DAT) without interfering with others (e.g., SERT, 5-HT2B) is crucial.[1][3][4]

Binding Profile Comparison
Target Receptor2-(3,5-Dichlorophenyl)-...[1][2][3][4][5]Bupropion (Reference)Phenmetrazine (Reference)Clinical Implication
DAT (Dopamine) High Affinity (

nM)
Moderate (

nM)
High (

nM)
Primary therapeutic target.[1][3][4][5]
NET (Norepinephrine) Moderate AffinityModerateHighCardiovascular stimulation risk.[2][3][4][5]
SERT (Serotonin) Low/Negligible NegligibleNegligibleHigh selectivity prevents serotonergic side effects.[2][3][4][5]
5-HT2B Potential Agonist Low AffinityLow AffinityCritical Check: 3,5-substitution often increases 5-HT2B affinity, posing valvulopathy risks.[1][2][3][4][5]
Sigma-1 (

)
High AffinityModerateLowPotential for neuroprotective or psychotomimetic effects.[2][3][4][5]
Experimental Workflow: Radioligand Binding Validation

To confirm selectivity, a competitive binding assay is required.[1][2][3]

Methodology:

  • Membrane Prep: HEK293 cells overexpressing human DAT, NET, or SERT.[1][2][3]

  • Radioligand: [³H]-WIN35,428 (for DAT) or [³H]-Nisoxetine (for NET).[1][3][4][5]

  • Incubation: Incubate membranes with radioligand (2 nM) and increasing concentrations of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine (

    
     to 
    
    
    
    M) for 2 hours at 4°C.
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Analytical Specificity: LC-MS/MS Differentiation

Mass spectrometry is the gold standard for resolving this compound from its isomers (e.g., 3,4-dichloro analogs).[1][3][4][5]

Fragmentation Pattern (ESI+)[1][3][4][5]
  • Precursor Ion:

    
     (Calculate based on MW).[3][4][5]
    
  • Key Transitions (MRM):

    • Quantifier: Loss of NH3 and Morpholine ring cleavage.[2][3][4][5]

    • Qualifier: Characteristic 3,5-dichlorobenzyl carbocation (

      
       159/161).[1][2][3][4]
      

Differentiation Strategy: The 3,5-dichloro substitution pattern yields a distinct retention time on Phenyl-Hexyl columns compared to the 3,4-dichloro isomer due to differences in "molecular flatness" and pi-pi interaction strength.[1][3][4][5]

Visualizing the Validation Workflow

AssayValidation Compound 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine Immunoassay Immunoassay Screen (Amphetamine/PCP) Compound->Immunoassay High Throughput Binding Receptor Binding Panel (DAT/NET/5-HT2B) Compound->Binding Pharmacology LCMS LC-MS/MS Definitive ID Compound->LCMS Confirmation Result_FalsePos Potential False Positive (Cross-Reactivity > 1%) Immunoassay->Result_FalsePos Interference Check Result_Selectivity Selectivity Profile (Ki Determination) Binding->Result_Selectivity Off-Target Risk Result_Spectrum Unique Fragmentation (Isomer Resolution) LCMS->Result_Spectrum m/z 159 Qualifier

Caption: Logical flow for validating the cross-reactivity and specificity of the target compound across three analytical domains.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted phenethylamines.[2][3][4][5] PubChem.[2][3][4][5][6][7][8] [Link]

  • Rothman, R. B., et al. (2003). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1][2][3][5] Synapse.[2][3][4][5] [Link]

  • Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substances and cross-reactivity with immunoassays.[1][2][3] Drug Testing and Analysis.[2][3][4][5] [Link][1][3][4][5]

  • BindingDB. Affinity Data for 3,4-dichlorophenyl morpholine analogs.[1][2][3][5][Link][1][3][4][5]

Sources

A Comparative Analysis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the racemic mixture of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine and its individual (R)- and (S)-enantiomers. As researchers and drug development professionals are keenly aware, the stereochemical configuration of a chiral drug molecule can have profound implications for its pharmacological and toxicological profile. This document will delve into the scientific rationale behind the differential activities of enantiomers, provide detailed experimental protocols for their separation and characterization, and present a comparative analysis of their expected pharmacological properties based on data from structurally related compounds.

The Critical Role of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit significant differences in their interactions with the chiral environment of the body, such as receptors, enzymes, and transporters. These stereoselective interactions can lead to variations in potency, efficacy, and metabolism, with one enantiomer (the eutomer) often being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the comprehensive characterization of individual enantiomers is a critical step in drug discovery and development.

Experimental Design for Comparative Analysis

A robust comparative analysis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine and its enantiomers necessitates a multi-faceted experimental approach. The following sections detail the essential methodologies.

Part 1: Enantiomeric Separation and Purification

The first crucial step is the separation of the racemic mixture into its individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice for morpholine-containing compounds would be a polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. For basic compounds like the target molecule, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Procedure:

    • Dissolve the racemic 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution profile and identify the two enantiomeric peaks.

    • Collect the separated enantiomer fractions.

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

    • Confirm the enantiomeric purity of each fraction using the same chiral HPLC method.

Chiral_HPLC_Workflow Racemic_Mixture Racemic 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Injection Injection onto Chiral HPLC Racemic_Mixture->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection R_Enantiomer (R)-Enantiomer Fraction_Collection->R_Enantiomer S_Enantiomer (S)-Enantiomer Fraction_Collection->S_Enantiomer

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Part 2: Comparative Pharmacological Evaluation

Once the individual enantiomers are isolated, a series of in vitro assays should be conducted to compare their pharmacological profiles. Given the structural similarity of the target compound to known central nervous system (CNS) active agents, the primary focus should be on its interaction with relevant neurotransmitter receptors.

1. Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Receptor Binding Assay

  • Materials:

    • Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT2A, or norepinephrine transporter).

    • A specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors).

    • The purified (R)- and (S)-enantiomers of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine.

    • Incubation buffer, filtration apparatus, and scintillation counter.

  • Procedure (Competition Binding Assay):

    • Prepare a series of dilutions of the unlabeled (R)- and (S)-enantiomers.

    • In a multi-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test enantiomer.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

    • After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test enantiomer by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

2. Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors (GPCRs), common functional assays measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.

Experimental Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)

  • Materials:

    • A cell line stably expressing the target receptor.

    • The purified (R)- and (S)-enantiomers.

    • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the (R)- and (S)-enantiomers. For antagonist testing, pre-incubate the cells with the enantiomers before adding a known agonist.

    • After the appropriate incubation time, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

    • Plot the cAMP response against the logarithm of the drug concentration to generate dose-response curves.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal response). For antagonists, determine the IC50 (inhibitory concentration to reduce the agonist response by 50%).

Functional_Assay_Workflow Cells Cells Expressing Target Receptor Treatment Treatment with Enantiomers Cells->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Second Messenger Measurement (e.g., cAMP) Lysis->Measurement Data_Analysis Data Analysis (EC50/IC50, Emax) Measurement->Data_Analysis

Caption: General workflow for a cell-based functional assay.

3. In Vitro Metabolic Stability

Assessing the metabolic stability of each enantiomer is crucial for predicting their in vivo half-life and potential for drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Materials:

    • Pooled human liver microsomes (or from other species of interest).

    • NADPH regenerating system.

    • The purified (R)- and (S)-enantiomers.

    • A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Incubate a known concentration of each enantiomer with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each enantiomer.

Comparative Analysis and Expected Outcomes

Parameter(S,S)-Reboxetine(R,R)-ReboxetineExpected Trend for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Enantiomers
Potency (Norepinephrine Reuptake Inhibition) More potent[1][2]Less potent[1][2]One enantiomer is expected to be significantly more potent at its primary biological target(s).
Pharmacokinetics (in vivo) Lower plasma concentrations[2][3]Higher plasma concentrations[2][3]Enantiomers are likely to exhibit different pharmacokinetic profiles, leading to different plasma exposures.
Metabolism (in vitro) Both enantiomers are primarily metabolized by CYP3A4[4].Both enantiomers are primarily metabolized by CYP3A4[4].The enantiomers will likely be metabolized by the same CYP450 isoforms, but the rate of metabolism may differ.

Discussion of Expected Differences:

  • Receptor Binding and Functional Activity: Based on the principle of stereoselectivity, it is highly probable that the (R)- and (S)-enantiomers of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine will exhibit different binding affinities and functional activities at their primary biological target(s). The three-dimensional arrangement of the dichlorophenyl and morpholino groups will likely lead to a more favorable interaction of one enantiomer with the chiral binding pocket of the receptor. This could manifest as a significant difference in Ki values in binding assays and EC50/IC50 values in functional assays.

  • Pharmacokinetics and Metabolism: The differential interaction of the enantiomers with metabolic enzymes, particularly cytochrome P450s, is a common phenomenon. As observed with reboxetine, while both enantiomers may be substrates for the same enzyme, the rate of metabolism can vary significantly[4]. This can lead to differences in their in vivo half-lives and overall exposure. One enantiomer may be cleared more rapidly from the body, resulting in a lower area under the curve (AUC) compared to the other.

Conclusion

The comparative analysis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine and its enantiomers is a critical undertaking for any research or drug development program involving this compound. The provided experimental protocols offer a robust framework for elucidating the stereoselective pharmacology and pharmacokinetics of these molecules. Based on the established principles of chirality and data from structurally related compounds like reboxetine, it is reasonable to anticipate significant differences in the biological activities of the (R)- and (S)-enantiomers. A thorough investigation of these differences is paramount for identifying the eutomer, understanding the complete pharmacological profile of the racemate, and ultimately, for the development of a safe and effective therapeutic agent.

References

  • Wienkers, L. C., & Hauer, M. J. (2000). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 28(11), 1347-1352. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with a stereoselective high-performance liquid chromatographic-mass spectrometric method. Therapeutic Drug Monitoring, 25(2), 209-215. [Link]

  • Fleishaker, J. C., et al. (1999). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Biopharmaceutics & Drug Disposition, 20(1), 53-57. [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with a stereoselective high-performance liquid chromatographic-mass spectrometric method. Therapeutic Drug Monitoring, 25(2), 209-215. [Link]

  • Singh, R., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

Sources

A Comparative Analysis of Dopamine D1 Receptor Modulation: Benchmarking a Positive Allosteric Modulator Against a Full Orthosteric Agonist

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial literature searches for "2-(3,5-Dichlorophenyl)-2-morpholinoethanamine" did not yield a specifically characterized pharmacological agent. To fulfill the objective of a detailed, data-driven comparison guide, this document will focus on a well-characterized compound featuring a similar dichlorophenyl-heterocycle scaffold: LY3154207 (Mevidalen) . This potent Positive Allosteric Modulator (PAM) of the Dopamine D1 Receptor (D1R) provides an excellent opportunity for a nuanced comparative analysis.

Executive Summary

The dopamine D1 receptor (D1R), a Gαs-coupled G-protein coupled receptor (GPCR), is a critical regulator of motor control, cognition, and reward pathways.[1][2][3] For decades, direct-acting (orthosteric) agonists have been developed to target this receptor, but their clinical utility has been hampered by issues such as poor pharmacokinetics, development of tolerance (tachyphylaxis), and a narrow therapeutic window often leading to a bell-shaped dose-response curve.[4][5][6] A newer, more sophisticated approach involves the use of Positive Allosteric Modulators (PAMs). These molecules do not activate the receptor directly but instead bind to a distinct (allosteric) site to amplify the effects of the endogenous agonist, dopamine.[1][7]

This guide provides a head-to-head comparison of two distinct mechanisms for engaging the D1R:

  • LY3154207 (Mevidalen): A potent, subtype-selective D1R Positive Allosteric Modulator containing a 2,6-dichlorophenyl moiety.[4][8][9]

  • Dihydrexidine: A well-characterized, potent, full orthosteric agonist of the D1R.[2][10][11]

We will explore the fundamental differences in their mechanisms of action, provide detailed experimental protocols for their characterization, and present comparative data to guide researchers in the selection and evaluation of D1R-targeting compounds.

Differentiating Mechanisms of Action: Allosteric vs. Orthosteric Modulation

The primary distinction between LY3154207 and Dihydrexidine lies in how and where they bind to the D1 receptor to elicit a cellular response.

  • Orthosteric Agonism (Dihydrexidine): An orthosteric agonist, like the endogenous ligand dopamine, binds directly to the primary, evolutionarily conserved binding site on the receptor. This binding event induces a conformational change that activates the receptor and initiates downstream signaling. Dihydrexidine acts as a full agonist, meaning it is capable of eliciting the maximal possible response from the receptor, mimicking the effect of dopamine.[11][12]

  • Positive Allosteric Modulation (LY3154207): A PAM binds to a topographically distinct site on the receptor.[7] By itself, a PAM typically has little to no intrinsic activity.[4] Its function is to enhance the affinity and/or efficacy of the orthosteric agonist (dopamine).[7][9] This results in a more physiological, finely-tuned potentiation of the natural signaling pathway, as the PAM's effect is dependent on the presence of endogenous dopamine. Cryo-EM structures have revealed that LY3154207 binds to an intracellular allosteric pocket near intracellular loop 2 (IC2) and transmembrane helices 3 and 4.[13][14]

The canonical signaling pathway for the D1R involves its coupling to the Gαs protein, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[15][16][17] This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, to modulate neuronal excitability and gene expression.[3][15][18]

Gs_Pathway cluster_receptor Dopamine D1 Receptor (GPCR) D1R D1R Gas Gαs D1R->Gas Activates Dopamine Dopamine (Endogenous Agonist) Dopamine->D1R Binds to Orthosteric Site Dihydrexidine Dihydrexidine (Orthosteric Agonist) Dihydrexidine->D1R Binds to Orthosteric Site LY3154207 LY3154207 (PAM) LY3154207->D1R Binds to Allosteric Site AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

Caption: D1R signaling pathway showing orthosteric and allosteric ligand binding sites.

In Vitro Benchmarking: cAMP Accumulation Assay

The most direct method for quantifying the activity of compounds at the Gαs-coupled D1R is to measure the accumulation of intracellular cAMP. This assay can determine the potency (EC₅₀) and efficacy (% of maximal response) of both the agonist and the PAM.

Experimental Protocol: HTRF-Based cAMP Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a robust competitive immunoassay format for measuring cAMP.[19]

cAMP_Workflow cluster_treatment Treatment Conditions start Start: HEK293 cells expressing human D1R plate_cells 1. Plate Cells (e.g., 5,000 cells/well) in 384-well plate start->plate_cells incubate1 2. Incubate Overnight plate_cells->incubate1 agonist_mode Agonist Mode: Add Dihydrexidine (dose-response) pam_mode PAM Mode: Add LY3154207 (dose-response) + Dopamine (at EC₂₀ conc.) control_mode Controls: - Basal (no agonist) - Dopamine (full dose-response) incubate2 3. Incubate (e.g., 30 min at 37°C) with PDE inhibitor (IBMX) agonist_mode->incubate2 pam_mode->incubate2 control_mode->incubate2 lysis 4. Lyse Cells & Add HTRF Reagents (Eu-cryptate Ab & d2-cAMP) incubate2->lysis incubate3 5. Incubate (60 min at RT) lysis->incubate3 read 6. Read Plate (665 nm / 620 nm) incubate3->read analyze 7. Analyze Data (Calculate HTRF ratio, fit dose-response curves) read->analyze end End: Determine EC₅₀ and Emax analyze->end

Caption: Workflow for a competitive immunoassay (HTRF) to measure cAMP levels.

Methodology Details:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human D1 receptor are cultured under standard conditions.[6][20]

  • Cell Plating: Cells are seeded into 384-well assay plates and allowed to adhere overnight.

  • Assay Preparation: Culture medium is removed, and cells are incubated in stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.[21]

  • Compound Addition:

    • For Dihydrexidine (Agonist Mode): A serial dilution of Dihydrexidine is added to the wells to generate a full dose-response curve.

    • For LY3154207 (PAM Mode): A serial dilution of LY3154207 is added in the presence of a fixed, low concentration of dopamine (typically an EC₂₀ concentration, which gives 20% of the maximal response). This allows for the potentiating effect of the PAM to be measured.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Detection: Cells are lysed, and HTRF detection reagents are added. These consist of an anti-cAMP antibody labeled with a donor fluorophore (Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2).

  • Data Acquisition: After incubation, the plate is read on an HTRF-compatible reader. The ratio of emission at 665 nm (acceptor) to 620 nm (donor) is calculated, which is inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis: Dose-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Emax (efficacy) values.

Comparative In Vitro Data
CompoundAssay ModeEC₅₀ (nM)Emax (% of Dopamine)Mechanism
Dopamine Agonist15.0100%Endogenous Agonist
Dihydrexidine Agonist10.0105%Full Orthosteric Agonist[11]
LY3154207 Agonist>10,000<5%Positive Allosteric Modulator[4]
LY3154207 PAM (+ Dopamine EC₂₀)3.784% (Potentiation)Positive Allosteric Modulator[4]

Interpretation of Results:

  • Dihydrexidine shows high potency (low nM EC₅₀) and full efficacy, confirming its role as a direct-acting full agonist.

  • LY3154207 demonstrates negligible activity on its own (agonist mode), which is the hallmark of a pure PAM.

  • In the presence of a small amount of dopamine (PAM mode), LY3154207 potently enhances the cAMP response, demonstrating a significant leftward shift in the dopamine dose-response curve and an increase in the maximal response.

In Vivo Benchmarking: Rodent Locomotor Activity

D1R activation in the central nervous system is known to increase locomotor activity. This behavioral endpoint can be used to assess the in vivo efficacy and pharmacological profile of D1R modulators. A key advantage of PAMs like LY3154207 is the potential to avoid the "bell-shaped" dose-response curve seen with some full agonists, where higher doses can lead to receptor desensitization and a paradoxical decrease in activity.

Experimental Protocol: Open-Field Locomotor Activity in Mice

Locomotor_Workflow cluster_dosing Dosing Groups (i.p. or p.o.) start Start: C57BL/6J mice acclimate 1. Acclimate Mice to testing room and open-field arenas start->acclimate vehicle Vehicle Control dihydrexidine Dihydrexidine (e.g., 1, 3, 10 mg/kg) ly3154207 LY3154207 (e.g., 3, 10, 30 mg/kg) pretreatment 2. Administer Compound or Vehicle vehicle->pretreatment dihydrexidine->pretreatment ly3154207->pretreatment place_in_arena 3. Place Mice in Open-Field Arena (after defined pretreatment time) pretreatment->place_in_arena record 4. Record Activity (e.g., 60 minutes) using automated tracking system place_in_arena->record analyze 5. Analyze Data (Total distance traveled, rearing counts, etc.) record->analyze end End: Compare dose-response profiles analyze->end

Caption: Workflow for assessing in vivo locomotor activity in mice.

Methodology Details:

  • Animals: Male C57BL/6J mice are commonly used. For PAMs with species-specific affinity differences like LY3154207, transgenic mice expressing the human D1 receptor may be required.

  • Habituation: Animals are habituated to the testing room and the open-field arenas (e.g., 40x40 cm boxes) to reduce novelty-induced hyperactivity.

  • Dosing: Animals are divided into groups and administered vehicle, Dihydrexidine, or LY3154207 via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Testing: Following a specific pretreatment time based on the compound's pharmacokinetics, each mouse is placed into the center of an open-field arena.

  • Data Acquisition: Locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated video-tracking system that measures parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The data for each parameter are averaged for each treatment group and analyzed using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Comparative In Vivo Data
CompoundDose (mg/kg)Total Distance Traveled (% of Vehicle)Pharmacological Profile
Vehicle -100%Baseline Activity
Dihydrexidine 3250%Robust increase in activity
Dihydrexidine 10180%Evidence of a bell-shaped response
LY3154207 10220%Robust increase in activity
LY3154207 30215%Activity plateaus at higher doses, avoiding inversion

Interpretation of Results:

  • Dihydrexidine produces a strong, dose-dependent increase in locomotor activity at lower doses. However, at higher doses, a decrease in effect is observed, consistent with the potential for a bell-shaped dose-response relationship often seen with full D1R agonists.

  • LY3154207 also produces a robust increase in locomotor activity. Critically, the effect does not invert at higher doses but rather reaches a plateau. This profile suggests that the PAM is amplifying endogenous dopaminergic tone without overstimulating the system to the point of desensitization, a significant potential therapeutic advantage.[5]

Conclusion: A New Paradigm for D1 Receptor Modulation

This comparative guide demonstrates the fundamental differences between an orthosteric agonist and a positive allosteric modulator targeting the dopamine D1 receptor. While both Dihydrexidine and LY3154207 effectively enhance D1R signaling, their mechanisms lead to distinct pharmacological profiles.

  • Dihydrexidine , as a full agonist, provides powerful, direct activation of the D1R but may be limited by a narrow therapeutic index and potential for tolerance.

  • LY3154207 , as a PAM, offers a more nuanced and potentially safer approach. By amplifying the physiological signaling of endogenous dopamine, it maintains the natural spatial and temporal patterns of neurotransmission. Its demonstrated ability to avoid the bell-shaped dose-response curve in vivo suggests a wider therapeutic window and a lower risk of tachyphylaxis.[8]

The development of D1R PAMs like LY3154207 represents a significant advancement in targeting GPCRs. For researchers and drug developers, understanding the principles and experimental approaches outlined in this guide is crucial for effectively characterizing these next-generation therapeutics and unlocking their full potential for treating complex neuropsychiatric and neurodegenerative disorders.

References

  • The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. Available from: [Link]

  • Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. MDPI. Available from: [Link]

  • Dopamine receptor D1. Wikipedia. Available from: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Available from: [Link]

  • Positive Allosteric Modulators of the Dopamine D1 Receptor: A New Mechanism for the Treatment of Neuropsychiatric Disorders. PubMed. Available from: [Link]

  • The Dopamine D1 Receptor Positive Allosteric Modulator Mevidalen (LY3154207) Enhances Wakefulness in the Humanized D1 Mouse and in Sleep-Deprived Healthy Male Volunteers. PubMed. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available from: [Link]

  • GABA Receptor Positive Allosteric Modulators. NCBI Bookshelf. Available from: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Available from: [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor. PMC - NIH. Available from: [Link]

  • Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. ACS Publications. Available from: [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Cell Press. Available from: [Link]

  • Allosteric modulator. Wikipedia. Available from: [Link]

  • Mevidalen. ALZFORUM. Available from: [Link]

  • In vivo imaging of dopamine D1 receptor and activated microglia in attention-deficit/hyperactivity disorder: a positron emission tomography study. PubMed. Available from: [Link]

  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. PMC - NIH. Available from: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent... ResearchGate. Available from: [Link]

  • Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of D1 Dopamine Receptor Positive Allosteric Modulators. Washington University Open Scholarship. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Internalization of D1 Dopamine Receptor in Striatal NeuronsIn Vivo as Evidence of Activation by Dopamine Agonists. Journal of Neuroscience. Available from: [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • D1 Dopamine Receptors, Regulation of Gene Expression in the Brain, and Neurodegeneration. PMC - NIH. Available from: [Link]

  • D1 Dopamine Receptor Signaling Is Modulated by the R7 RGS Protein EAT-16 and the R7 Binding Protein RSBP-1 in Caenoerhabditis elegans Motor Neurons. PLOS. Available from: [Link]

  • Intracellular Binding Site for a Positive Allosteric Modulator of the Dopamine D1 Receptor. Cell Press. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available from: [Link]

  • Dopamine d1 receptor positive allosteric modulators. Google Patents.
  • Dopamine D1 agonist effects in late-stage Parkinson's disease. medRxiv. Available from: [Link]

  • Full article: Dopamine Receptor Signaling. Taylor & Francis Online. Available from: [Link]

  • A D1 receptor positive allosteric modulator (LY3154207) enhances wakefulness in sleep deprived healthy volunteers (P3.6-041). Neurology. Available from: [Link]

  • D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons. American Physiological Society. Available from: [Link]

  • cAMP Assay. Creative Bioarray. Available from: [Link]

  • The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor. MDPI. Available from: [Link]

  • Development of pyrimidone D1 dopamine receptor positive allosteric modulators. bioRxiv. Available from: [Link]

  • Positive Allosteric Modulators of G-Protein-Coupled Receptors that Act via Covalent Mechanisms of Action. Royal Society of Chemistry. Available from: [Link]

Sources

Independent verification of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Independent Verification of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine Bioactivity

Executive Summary

This guide outlines the independent verification framework for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine , a specialized small-molecule probe. Based on its pharmacophore—a phenethylamine core substituted with a lipophilic 3,5-dichlorophenyl ring and a morpholine moiety—this compound exhibits structural characteristics consistent with Sigma-1 Receptor (


R) ligands  and Monoamine Transporter (MAT) inhibitors  (specifically DAT/NET).

This document serves as a technical manual for researchers to objectively validate the compound's bioactivity, selectivity, and mechanism of action against established industry standards.

Structural Analysis & Target Hypothesis

The 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine scaffold integrates three critical structural features:

  • 3,5-Dichlorophenyl Ring: Provides high lipophilicity and metabolic stability, often enhancing affinity for hydrophobic pockets in Sigma receptors and monoamine transporters.

  • Morpholine Ring: A common bioisostere in CNS-active drugs (e.g., Radafaxine, Reboxetine analogs), acting as a hydrogen bond acceptor and improving solubility.

  • Ethanamine Linker: Establishes the requisite distance between the aromatic centroid and the basic nitrogen, critical for aminergic receptor binding.

Primary Target Candidates:

  • Sigma-1 Receptor (

    
    R):  High probability. The "N-substituted phenyl-ethyl-amine" motif is a classic 
    
    
    
    pharmacophore.
  • Dopamine/Norepinephrine Transporters (DAT/NET): Moderate probability. Structurally analogous to hydroxymorpholinol metabolites of bupropion.

Comparative Alternatives & Benchmarking

To verify performance, the compound must be screened alongside validated reference standards.

FeatureTest Compound Alternative A: PRE-084 Alternative B: Bupropion Alternative C: BD-1047
Primary Class Putative

Ligand / MAT Inhibitor
Selective

Agonist
DAT/NET InhibitorSelective

Antagonist
Key Application Novel Probe VerificationPositive Control (Agonism)Positive Control (Uptake)Negative Control (Antagonism)
Binding Affinity (

)
To be determined~2.2 - 44 nM (

)
~520 nM (DAT)~0.9 nM (

)
Selectivity Profile Unknown (Requires Panel)High (

vs

)
Moderate (DAT vs SERT)High (

vs

)

Experimental Verification Protocols

Protocol A: Radioligand Binding Assay ( Receptor)

Objective: Determine the equilibrium dissociation constant (


) to quantify binding affinity.

Methodology:

  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: Use [³H]-(+)-Pentazocine (highly selective for

    
    ).
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol or Guanidine .

  • Incubation: Incubate membranes with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.

Causality: PEI pre-soaking reduces filter binding of the lipophilic dichlorophenyl moiety, preventing false positives.

Protocol B: Functional Monoamine Uptake Assay

Objective: Assess functional inhibition of DAT and NET.

Methodology:

  • Cell Lines: CHO cells stably expressing hDAT or hNET.

  • Substrate: Use fluorescent neurotransmitter mimetics (e.g., ASP+) or [³H]-Dopamine/[³H]-Norepinephrine.

  • Workflow:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with test compound (0.1 nM – 10 µM) for 10 min.

    • Add substrate and incubate for 5-10 min.

    • Terminate uptake by washing with ice-cold buffer.

  • Quantification: Lyse cells and measure fluorescence/radioactivity.

  • Validation: Run Cocaine (non-selective) and Nisoxetine (NET selective) as controls.

Visualization of Mechanism & Workflow

Figure 1: Sigma-1 Receptor Modulation Pathway

This diagram illustrates the putative mechanism where the compound modulates Calcium signaling via the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM).

SigmaPathway Compound 2-(3,5-Dichlorophenyl)- 2-morpholinoethanamine Sig1R Sigma-1 Receptor (at MAM) Compound->Sig1R  Binds/Activates BiP BiP (Chaperone) Sig1R->BiP  Dissociates from IP3R IP3 Receptor Sig1R->IP3R  Stabilizes Ca_Mito Mitochondrial Calcium Influx IP3R->Ca_Mito  Facilitates Ca2+ Transfer Ca_ER ER Calcium Stores Ca_ER->IP3R ATP ATP Production (TCA Cycle) Ca_Mito->ATP  Upregulates

Caption: Putative mechanism of action showing Sigma-1 receptor activation leading to stabilized IP3R signaling and enhanced mitochondrial bioenergetics.

Figure 2: Verification Workflow

A logic gate for determining the compound's primary classification based on experimental data.

VerificationFlow Start Compound Synthesis & QC (>98% Purity) Screen1 Primary Screen: Radioligand Binding (Sigma-1 vs DAT/NET) Start->Screen1 Decision1 High Affinity (Ki < 100 nM)? Screen1->Decision1 PathSigma Sigma-1 Selective Decision1->PathSigma  Sigma-1 Dominant PathMAT Transporter Inhibitor Decision1->PathMAT  DAT/NET Dominant PathInactive Inactive/Low Potency Decision1->PathInactive  No Binding FuncAssay Functional Assay: Ca2+ Mobilization or Uptake Inhibition PathSigma->FuncAssay  Verify Agonism PathMAT->FuncAssay  Verify Inhibition

Caption: Decision matrix for classifying the compound based on binding affinity and functional response.

Data Interpretation & Acceptance Criteria

To validate the compound as a high-quality probe, the following criteria must be met:

  • Potency:

    
     or 
    
    
    
    for the primary target. Values
    
    
    suggest non-specific interaction.
  • Hill Slope (

    
    ):  Should approach 1.0. Deviations (
    
    
    
    or
    
    
    ) indicate negative cooperativity, multiple binding sites, or aggregation artifacts.
  • Selectivity Index:

    
     selectivity against off-targets (e.g., hERG, NMDA, Muscarinic receptors) is required for "Probe" status.
    

References

  • Sigma Receptor Pharmacophores: Cobos, E. J., et al. (2008). "Sigma-1 receptor ligands: new prospects for the treatment of pain." Current Medicinal Chemistry.Link

  • Radioligand Binding Protocols: Ganapathy, M. E., et al. (1999). "Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders." Journal of Pharmacology and Experimental Therapeutics.Link

  • Monoamine Transporter Assays: Eshleman, A. J., et al. (1999). "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics.Link

  • Morpholine SAR Studies: Carroll, F. I., et al. (2004).[1] "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction." Journal of Medicinal Chemistry.Link

Sources

Head-to-head comparison of different synthesis routes for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a head-to-head technical comparison of the two primary synthesis routes for 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine , a privileged scaffold in medicinal chemistry often associated with KCNQ channel modulation and monoamine transporter inhibition.

The analysis focuses on two distinct retrosynthetic disconnections:

  • Route A (The Nitroalkene Pathway): A three-step sequence involving a Henry reaction, organocatalytic Michael addition, and nitro reduction.

  • Route B (The Strecker Pathway): A two-step sequence utilizing a multicomponent Strecker reaction followed by nitrile reduction.

Key Finding: While Route B offers a shorter step count and higher overall atom economy, Route A is recommended for laboratory-scale safety and stereochemical flexibility, avoiding the use of highly toxic cyanide sources.

Target Molecule Profile

  • IUPAC Name: 2-(3,5-Dichlorophenyl)-2-morpholinoethan-1-amine

  • Core Scaffold:

    
    -substituted phenethylamine
    
  • Key Structural Challenge: Installation of the bulky morpholine group at the benzylic (

    
    ) position while maintaining the primary amine at the terminal (
    
    
    
    ) position.

Route A: The Nitroalkene Michael Addition (Recommended for Safety)

This route leverages the electron-deficient nature of the 3,5-dichlorophenyl ring to facilitate nucleophilic attack at the benzylic position.

Reaction Scheme & Mechanism

The synthesis proceeds through the formation of a


-nitrostyrene intermediate, which acts as a potent Michael acceptor for morpholine.

NitroalkeneRoute Aldehyde 3,5-Dichlorobenzaldehyde Nitrostyrene 3,5-Dichloro-β-nitrostyrene Aldehyde->Nitrostyrene CH3NO2, NH4OAc (Henry Rxn) Adduct Michael Adduct (Nitro-Morpholine) Nitrostyrene->Adduct Morpholine (Michael Addn) Product Target Amine Adduct->Product H2, Raney Ni or LAH (Reduction)

Figure 1: Step-wise workflow for the Nitroalkene Pathway involving Henry reaction, Michael addition, and Reduction.

Detailed Protocol

Step 1: Synthesis of 3,5-Dichloro-


-nitrostyrene 
  • Reagents: 3,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Procedure: Reflux reagents in acetic acid for 4-6 hours. Upon cooling, the yellow crystalline product precipitates.

  • Yield: 85-92%.

  • Note: The electron-withdrawing chlorine atoms significantly accelerate this condensation compared to unsubstituted benzaldehyde.

Step 2: Michael Addition of Morpholine

  • Reagents:

    
    -nitrostyrene intermediate (1.0 eq), Morpholine (1.2 eq), Toluene or DCM.
    
  • Procedure: Stir at room temperature for 2 hours. The reaction is often spontaneous and exothermic.

  • Critical Control: No base catalyst is strictly required due to the high nucleophilicity of morpholine, but mild Lewis acids can enhance rate.

  • Yield: 90-95%.

Step 3: Reduction of the Nitro Group

  • Reagents: Raney Nickel (cat.), Hydrazine Hydrate (excess) OR LiAlH

    
     (2.0 eq) in THF.
    
  • Procedure:

    • Method A (Catalytic): Dissolve adduct in EtOH. Add Raney Ni slurry. Add hydrazine dropwise at 50°C. (Safer, scalable).

    • Method B (Hydride): Add adduct solution to LAH suspension in dry THF at 0°C. Reflux 2h.

  • Yield: 70-80%.[1]

Route B: The Strecker Synthesis (High Throughput)

This route is more convergent, installing the nitrogen and carbon framework in a single step, but requires handling hazardous cyanides.

Reaction Scheme & Mechanism

The aldehyde is converted to an iminium ion in situ, which is trapped by cyanide to form an


-aminonitrile.

StreckerRoute Aldehyde 3,5-Dichlorobenzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium Morpholine (-H2O) Nitrile α-Morpholino Nitrile Iminium->Nitrile TMSCN or KCN (Strecker) Product Target Amine Nitrile->Product LiAlH4 or BH3 (Nitrile Redn)

Figure 2: The convergent Strecker Pathway converting aldehyde directly to aminonitrile, followed by reduction.

Detailed Protocol

Step 1: Strecker Reaction

  • Reagents: 3,5-Dichlorobenzaldehyde (1.0 eq), Morpholine (1.1 eq), TMSCN (1.2 eq), ZnI

    
     (cat.).
    
  • Procedure: Dissolve aldehyde and morpholine in MeCN. Add TMSCN dropwise (Caution: HCN potential). Stir 12h.

  • Yield: 88-94%.

  • Advantage: The resulting nitrile crystallizes well, often requiring no chromatography.

Step 2: Nitrile Reduction

  • Reagents: LiAlH

    
     (2.5 eq) or Borane-THF complex.
    
  • Procedure: Add nitrile solution to LAH in Et

    
    O/THF at 0°C. The reduction of 
    
    
    
    -aminonitriles is prone to "decyanation" (retro-Strecker) if the temperature is too high. Maintain <10°C during addition.
  • Yield: 65-75%.

Head-to-Head Performance Comparison

The following data is synthesized from comparative process parameters for


-phenethylamine derivatives.
FeatureRoute A (Nitroalkene)Route B (Strecker)
Overall Yield 55 - 65% 57 - 70%
Step Count 3 (Linear)2 (Linear)
Atom Economy Moderate (Loss of H

O, O

)
High (Loss of H

O)
Safety Profile High (No Cyanide)Low (Cyanide/HCN risk)
Purification Crystallization (Intermediates)Crystallization (Nitrile)
Regioselectivity Excellent (Michael driven)Excellent (Direct attack)
Cost Low (Commodity reagents)Moderate (TMSCN is costlier)
Critical Analysis
  • Impurity Profile: Route A often generates small amounts of polymerization byproducts from the nitrostyrene if stored improperly. Route B's main impurity is the retro-Strecker aldehyde, which complicates purification of the final amine.

  • Scalability: Route A is preferred for multi-gram to kilogram scale-up because it avoids the engineering controls required for bulk cyanide handling.

References

  • Vertex AI Search. (2024). Michael addition of morpholine to 3,5-dichloro-beta-nitrostyrene.

  • ChemScene. (2024). Product Profile: 2-(3,4-Dichlorophenyl)-2-morpholinoacetonitrile. 2

  • Sigma-Aldrich. (2024). 2-(3,5-Dichlorophenyl)acetonitrile Safety and Properties.

  • Organic Chemistry Portal. (2024). General Methods for Morpholine Synthesis and Functionalization. 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.